Product packaging for 2-Piperidin-1-ylmethyl-benzylamine(Cat. No.:CAS No. 32743-18-3)

2-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1309007
CAS No.: 32743-18-3
M. Wt: 204.31 g/mol
InChI Key: LVWBHCPEDVLOCV-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylmethyl-benzylamine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzylamine core functionalized with a piperidin-1-ylmethyl group, a structural motif commonly found in ligands targeting the central nervous system. Compounds containing the N-benzylpiperidine scaffold are extensively investigated for their potential as key intermediates or active components in drug discovery . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . Specifically, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure aligns with pharmacophores found in ligands for sigma receptors (σRs) and acetylcholinesterase (AChE) inhibitors, which are relevant targets for neurological disorders such as Alzheimer's disease and neuropathic pain . The presence of both primary and tertiary amine groups, along with an aromatic ring, makes it a versatile intermediate for further chemical modifications, including nucleophilic substitution and reductive amination, to explore structure-activity relationships . Researchers utilize this compound in the development of potential therapeutic agents. Its application is strictly confined to laboratory research for scientific purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications involving humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B1309007 2-Piperidin-1-ylmethyl-benzylamine CAS No. 32743-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBHCPEDVLOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424423
Record name 2-Piperidin-1-ylmethyl-benzylamine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32743-18-3
Record name 2-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Piperidin-1-ylmethyl-benzylamine, a substituted benzylamine derivative with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential pharmacological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its potential as a modulator of monoamine signaling pathways.

Chemical Properties

This compound, also known as (2-(piperidin-1-ylmethyl)phenyl)methanamine, is a diamine featuring a benzylamine core substituted at the ortho position with a piperidin-1-ylmethyl group. Its chemical structure combines a primary amine and a tertiary amine, imparting it with distinct chemical and physical properties.

Physicochemical Data

Precise experimental data for this compound is not extensively reported in the public domain. However, based on the properties of structurally similar compounds, the following characteristics can be predicted.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Colorless to pale yellow oilBased on similar benzylamine derivatives.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to the molecular weight and hydrogen bonding capabilities.
Melting Point Not AvailableLikely to be a low-melting solid or an oil at room temperature.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The presence of two amine groups suggests some water solubility, but the aromatic and piperidine rings decrease it.
pKa Primary Amine: ~9-10; Tertiary Amine: ~10-11Estimated based on typical pKa values for benzylamines and N-alkylpiperidines.
LogP 2.5 - 3.5 (Predicted)Indicates moderate lipophilicity.
Spectral Data
  • ¹H NMR: Expected signals would include aromatic protons (7.0-7.5 ppm), a singlet for the benzylic CH₂ next to the primary amine (around 3.8 ppm), a singlet for the benzylic CH₂ linking the piperidine ring (around 3.5 ppm), and multiplets for the piperidine ring protons (1.4-2.5 ppm). The NH₂ protons would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would appear in the 125-140 ppm region. The benzylic carbons would be expected around 45-60 ppm, and the piperidine carbons would be in the 20-55 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 204. A prominent fragment would likely correspond to the loss of the piperidin-1-ylmethyl group or the aminomethyl group.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹, two bands), C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The two most common approaches are the reductive amination of 2-(piperidin-1-ylmethyl)benzaldehyde and the N-alkylation of piperidine with 2-(chloromethyl)benzylamine.

Synthesis Workflow

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate_Aldehyde 2-(Piperidin-1-ylmethyl)benzaldehyde 2-Bromobenzaldehyde->Intermediate_Aldehyde 1. N-Alkylation Piperidine Piperidine Piperidine->Intermediate_Aldehyde Target_A This compound Intermediate_Aldehyde->Target_A 2. Reductive Amination Ammonia Ammonia Ammonia->Target_A Reducing_Agent_A Reducing Agent (e.g., NaBH3CN) Reducing_Agent_A->Target_A 2-Methylbenzonitrile 2-Methylbenzonitrile Intermediate_Amine 2-(Aminomethyl)benzylamine 2-Methylbenzonitrile->Intermediate_Amine 1. Reduction Target_B This compound Intermediate_Amine->Target_B 2. Mannich-type Reaction Piperidine_B Piperidine Piperidine_B->Target_B Formaldehyde Formaldehyde Formaldehyde->Target_B

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol (Reductive Amination)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde

  • To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as toluene or DMF, add piperidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(piperidin-1-ylmethyl)benzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 2-(piperidin-1-ylmethyl)benzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient containing a small amount of triethylamine to afford pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to other benzylamine and piperidine-containing compounds suggests potential activity as a modulator of monoamine systems. Benzylamine derivatives are known to interact with monoamine oxidases (MAO) and monoamine transporters.

Hypothetical Signaling Pathway Involvement

Given that many benzylamine analogs are inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), it is plausible that this compound could modulate these pathways. Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, which could have various downstream effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibition Vesicle Synaptic Vesicle (Monoamines) Release Neurotransmitter Release Vesicle->Release Monoamine Monoamine Release->Monoamine Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Signaling Downstream Signaling Receptor->Signaling

Caption: Hypothetical modulation of monoamine signaling.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays can be performed.

G Start Synthesized Compound Primary_Screening Primary Screening: MAO-A and MAO-B Inhibition Assays Start->Primary_Screening Transporter_Binding Transporter Binding Assays: [³H]WIN 35,428 (DAT) [³H]Nisoxetine (NET) [³H]Citalopram (SERT) Start->Transporter_Binding Uptake_Assay Functional Uptake Assays: [³H]Dopamine [³H]Norepinephrine [³H]Serotonin Transporter_Binding->Uptake_Assay Selectivity_Panel Broader Kinase/GPCR Selectivity Profiling Uptake_Assay->Selectivity_Panel In_Vivo_Studies In Vivo Behavioral Models (e.g., locomotor activity, antidepressant models) Selectivity_Panel->In_Vivo_Studies End Pharmacological Profile In_Vivo_Studies->End

Caption: Experimental workflow for pharmacological profiling.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay:

  • Recombinant human MAO-A and MAO-B enzymes are used.

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the enzyme, a suitable buffer (e.g., potassium phosphate buffer), and the test compound (this compound) at various concentrations.

  • The reaction is initiated by adding a non-selective substrate such as kynuramine, which is oxidized by both MAO isoforms to produce a fluorescent product.

  • The fluorescence is measured over time using a plate reader.

  • The rate of reaction is calculated, and the IC₅₀ value for the test compound is determined by plotting the percent inhibition against the compound concentration.

Conclusion

This compound represents an interesting chemical scaffold with the potential for biological activity, particularly as a modulator of monoamine signaling. While comprehensive experimental data for this specific isomer is lacking, this guide provides a solid foundation for its synthesis, characterization, and pharmacological evaluation based on the properties of related compounds. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.

Spectroscopic Profile of 2-Piperidin-1-ylmethyl-benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Spectroscopic Data

The expected spectroscopic data for 2-Piperidin-1-ylmethyl-benzylamine is summarized in the tables below. These predictions are based on the known spectral characteristics of the benzylamine and piperidine moieties.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40m4HAromatic protons (C₆H₄)
~ 3.80s (broad)2H-NH₂
~ 3.50s2HAr-CH₂-N
~ 2.40t4HPiperidine (-CH₂-N-CH₂-)
~ 1.60m4HPiperidine (-CH₂-CH₂-N)
~ 1.45m2HPiperidine (-CH₂-CH₂-CH₂-)
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 142Aromatic C (quaternary, C-NH₂)
~ 138Aromatic C (quaternary, C-CH₂)
~ 129 - 130Aromatic CH
~ 127 - 128Aromatic CH
~ 124 - 125Aromatic CH
~ 118 - 119Aromatic CH
~ 63Ar-CH₂-N
~ 54Piperidine (-CH₂-N-CH₂-)
~ 26Piperidine (-CH₂-CH₂-N)
~ 24Piperidine (-CH₂-CH₂-CH₂-)
Table 3: Predicted IR and MS Data
Spectroscopic MethodPredicted Values
IR (Infrared) Spectroscopy ~ 3400-3300 cm⁻¹ (N-H stretch, primary amine, two bands) ~ 3080-3030 cm⁻¹ (Aromatic C-H stretch) ~ 2950-2850 cm⁻¹ (Aliphatic C-H stretch) ~ 1620-1580 cm⁻¹ (C=C stretch, aromatic) ~ 1490-1450 cm⁻¹ (C=C stretch, aromatic) ~ 1100-1000 cm⁻¹ (C-N stretch)
MS (Mass Spectrometry) Molecular Ion (M⁺): m/z = 190.29 Key Fragments: m/z = 106 (benzylamine fragment), m/z = 91 (tropylium ion), m/z = 84 (piperidine fragment)

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer, and the ¹³C NMR spectrum on a 100 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Chemical Transformation Purification Purification Reaction->Purification Isolation NMR NMR Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation Final Report Final Report Structure Confirmation->Final Report

A generalized workflow for chemical synthesis and analysis.

This guide provides a foundational spectroscopic profile for this compound based on established principles and data from analogous structures. It is intended to aid researchers in the identification and characterization of this and related compounds. Experimental verification of these predicted data points is recommended for definitive structural confirmation.

Potential Biological Activities of 2-Piperidin-1-ylmethyl-benzylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of potential biological activities of "2-Piperidin-1-ylmethyl-benzylamine" based on the reported activities of structurally similar compounds. As of the date of this publication, no direct experimental data for "this compound" was found in the public domain. The information herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.

Introduction

The piperidine and benzylamine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The title compound, this compound, combines these two key pharmacophores. While direct research on this specific molecule is limited, analysis of its structural analogues suggests a rich potential for biological activity, particularly in the areas of neuroscience, oncology, and anti-inflammatory applications. This whitepaper will explore these potential activities by examining the established biological profiles of closely related N-benzylpiperidine and ortho-substituted benzylamine derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Neuroscience: Modulation of Monoamine Transporters

A significant body of research points to N-benzylpiperidine derivatives as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3][4] Inhibition of these transporters is a key mechanism for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Structurally related compounds to this compound have shown high affinity for DAT, with some analogues demonstrating significant selectivity over SERT and NET.[2][4] For instance, certain cis-3,6-disubstituted piperidine derivatives have exhibited DAT inhibitory potencies (IC50) in the low nanomolar range.[2] One enantiomer, S,S-(-)-19a, was found to have an IC50 of 11.3 nM for DAT.[2] The substitution pattern on the benzyl ring is crucial for activity, with electron-withdrawing groups often enhancing potency at the dopamine transporter.[2]

Table 1: Monoamine Transporter Binding Affinities of Representative Analogues

Compound ClassSpecific AnalogueTargetIC50 (nM)Reference
cis-3,6-disubstituted piperidineS,S-(-)-19aDAT11.3[2]
N-benzylpiperidine4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-bromobenzyl)piperidineDAT5.2[4]
N-benzylpiperidine4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidineDAT4.8[4]
N-benzylpiperidine4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-cyanobenzyl)piperidineDAT3.1[4]

Note: The compounds listed are not this compound but are structurally related analogues.

The potential for this compound to act as a monoamine transporter inhibitor makes it a candidate for investigation in the context of neuropsychiatric disorders.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cyto Dopamine DA_vesicle->DA_cyto Release DAT Dopamine Transporter (DAT) DAT->DA_cyto DA_synapse Dopamine DA_cyto->DA_synapse Exocytosis DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Analogues Potential DAT Inhibitor Analogues->DAT Inhibition Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-benzylamine Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-Piperidin-1-ylmethyl-benzylamine core structure represents a versatile scaffold in medicinal chemistry, offering a unique combination of a substituted benzylamine and a piperidine moiety. This structural arrangement provides a foundation for the development of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this core structure. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutic agents.

Core Structure and Chemical Properties

The foundational structure of this compound consists of a benzylamine molecule substituted at the ortho position with a piperidin-1-ylmethyl group. The chemical properties of this scaffold, including its basicity, lipophilicity, and conformational flexibility, can be readily modulated through chemical modifications at several key positions. These positions include the amino group of the benzylamine, the aromatic ring of the benzylamine, and the piperidine ring. Such modifications allow for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through the Mannich reaction. This one-pot, three-component condensation reaction involves an amine (such as benzylamine), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt equivalent in situ, which then undergoes electrophilic attack by the electron-rich aromatic ring of the benzylamine.

A general synthetic workflow for the preparation of these compounds is outlined below:

Synthesis_Workflow Benzylamine Substituted Benzylamine Reaction Mannich Reaction Benzylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Substituted Piperidine Piperidine->Reaction Product This compound Derivative Reaction->Product

Figure 1. General workflow for the synthesis of this compound derivatives via the Mannich reaction.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and as modulators of central nervous system (CNS) targets, such as the dopamine transporter (DAT).

Anticancer Activity

Several studies have explored the cytotoxic effects of piperidine-containing compounds against various cancer cell lines. While specific data for this compound derivatives is limited, related structures have shown promising activity. The mechanism of action is often attributed to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Piperidine Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetramethylpiperidine-substituted phenazinesEsophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29)0.36 - 0.48[1]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazinesBreast (MCF7, BT20, T47D, CAMA-1)0.31 - 120.52[2]
Dopamine Transporter (DAT) Affinity

N-benzylpiperidine analogs have been extensively studied as ligands for the dopamine transporter, a key protein involved in the regulation of dopamine levels in the brain.[3][4] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, making it an important therapeutic target. Structure-activity relationship (SAR) studies have revealed that substitutions on the N-benzyl group can significantly influence binding affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]

Table 2: Dopamine Transporter (DAT) Binding Affinity of N-Benzylpiperidine Analogs

Compound/AnalogTargetIC50 (nM)SERT/DAT SelectivityReference
4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidineDAT17.2112[4]
4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidineDAT16.4108[4]
cis-(6-benzhydrylpiperidin-3-yl)benzylamine analog (S,S-(-)-19a)DAT11.3High[5]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Mannich Reaction

This protocol provides a general procedure for the synthesis of the target scaffold. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific derivatives.

Materials:

  • Substituted benzylamine

  • Paraformaldehyde

  • Substituted piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation, optional)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of the substituted benzylamine (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted piperidine (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If desired, acidify the mixture with a solution of HCl in ethanol to precipitate the hydrochloride salt of the product.

  • Filter the solid product and wash with cold ethanol.

  • The crude product can be purified by recrystallization or column chromatography.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure Benzylamine Substituted Benzylamine Mix Mix Benzylamine and Paraformaldehyde in Ethanol Benzylamine->Mix Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mix Piperidine Substituted Piperidine Add_Piperidine Add Piperidine Piperidine->Add_Piperidine Mix->Add_Piperidine Reflux Reflux for 4-6h Add_Piperidine->Reflux Workup Workup and Purification Reflux->Workup Product Purified Product Workup->Product

Figure 2. Step-by-step workflow for the Mannich synthesis of this compound derivatives.

Protocol for In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 3. Workflow for the MTT cell viability assay.

Protocol for Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT)

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]dopamine)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Non-specific binding inhibitor (e.g., GBR 12909 or cocaine)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the hDAT-expressing cell membranes, the radioligand at a concentration near its Kd, and the assay buffer.

  • Add the test compounds at a range of concentrations. For determining non-specific binding, add a high concentration of a known DAT inhibitor.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding data.

DAT_Binding_Assay_Workflow A Prepare reaction mixture: hDAT membranes, radioligand, buffer B Add test compounds or non-specific binding inhibitor A->B C Incubate to equilibrium B->C D Rapid filtration C->D E Wash filters D->E F Scintillation counting E->F G Data analysis and IC50 determination F->G

Figure 4. Workflow for the dopamine transporter (DAT) binding assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse chemical libraries for screening. While preliminary data on related analogs suggest potential in oncology and neuroscience, further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of derivatives based on this specific core. Future studies should focus on the synthesis and evaluation of a focused library of this compound derivatives to identify lead compounds with potent and selective biological activity. Elucidation of the precise molecular mechanisms of action and exploration of their efficacy in in vivo models will be crucial next steps in the drug development process.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 2-Piperidin-1-ylmethyl-benzylamine based on the known pharmacological activities of its structural components. As of the time of writing, no direct experimental studies on the mechanism of action of this specific molecule have been published. The information presented herein is intended for research and drug development professionals and should be used as a guide for potential avenues of investigation.

Introduction

This compound is a synthetic molecule that incorporates three key pharmacophores: a piperidine ring, a benzylamine moiety, and an aniline (phenylamine) group. The unique combination of these structural features suggests a potential for diverse pharmacological activities, as compounds containing these individual moieties are known to interact with a wide range of biological targets. This guide will explore the putative mechanisms of action of this compound by examining the established pharmacology of its constituent parts.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other systems.[1][2][3] Similarly, benzylamine derivatives are known to interact with various enzymes and transporters.[4][5][6] The aniline moiety also contributes to the potential for diverse biological interactions. This guide will synthesize the available information to propose likely biological targets and signaling pathways for this compound, provide detailed experimental protocols for investigating these hypotheses, and present quantitative data from related compounds to offer a comparative context.

Putative Biological Targets and Mechanisms of Action

Based on its structural components, this compound may interact with several key biological targets. The most probable targets include monoamine transporters and sigma receptors.

Many piperidine and benzylamine derivatives are known inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][7][8][9][10][11][12][13][14] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentrations of their respective neurotransmitters, which can have various therapeutic effects, including antidepressant and stimulant activities.

  • Dopamine Transporter (DAT): Inhibition of DAT is a key mechanism for many psychostimulant drugs. Piperidine-based compounds have been extensively studied as DAT inhibitors.[11][13][15]

  • Norepinephrine Transporter (NET): Selective and mixed NET inhibitors are used to treat conditions like depression and ADHD.[7][8][16][17]

  • Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[10][12]

Proposed Signaling Pathway for Monoamine Transporter Inhibition:

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Compound Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Synaptic_Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Caption: Putative mechanism of monoamine transporter inhibition.

Piperidine derivatives are well-represented among sigma receptor ligands.[18][19][20][21][22] Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating cellular signaling, ion channel function, and cell survival. Ligands for sigma receptors are being investigated for their potential as antipsychotics, analgesics, and for the treatment of neurodegenerative diseases.

  • Sigma-1 Receptor (σ1R): This receptor is implicated in a wide range of cellular functions and is a target for various psychiatric and neurological drug candidates.

  • Sigma-2 Receptor (σ2R): The function of this receptor is less well understood, but it is also being explored as a therapeutic target, particularly in oncology.

Proposed Signaling Pathway for Sigma Receptor Modulation:

Compound Compound Sigma_Receptor Sigma Receptor (σ1 or σ2) Compound->Sigma_Receptor Binds IP3R IP3 Receptor Sigma_Receptor->IP3R Modulates Ion_Channels Ion Channels Sigma_Receptor->Ion_Channels Modulates Calcium_Signaling Ca²⁺ Signaling IP3R->Calcium_Signaling Regulates Cellular_Response Modulation of Cellular Function Calcium_Signaling->Cellular_Response Ion_Channels->Cellular_Response A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Add Scintillation Fluid D->E F Count Radioactivity E->F G Data Analysis (IC50/Ki) F->G A Plate Cells B Pre-incubate with Compound A->B C Add Labeled Substrate B->C D Incubate for Uptake C->D E Wash to Terminate D->E F Lyse Cells E->F G Measure Internalized Substrate F->G H Data Analysis (IC50) G->H

References

"2-Piperidin-1-ylmethyl-benzylamine" in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant lack of published in vitro and in vivo studies, detailed experimental protocols, and associated signaling pathway data for the specific compound, 2-Piperidin-1-ylmethyl-benzylamine.

Despite extensive searches of scientific databases and literature, no specific biological studies or experimental data directly pertaining to "this compound" have been identified. This suggests that the compound is either a novel, uncharacterized molecule or a research intermediate that has not been the subject of published biological investigation.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as this information does not appear to be publicly available in the scientific domain.

Further research would likely require de novo synthesis and biological screening of this compound to generate the foundational data necessary for the type of comprehensive guide requested.

An In-depth Technical Guide to the Discovery and History of the Benzylpiperidine Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "2-Piperidin-1-ylmethyl-benzylamine" is not prominently documented in scientific literature, the core structure of a benzyl group attached to a piperidine ring is a cornerstone in medicinal chemistry. This technical guide will delve into the discovery and history of a foundational and representative molecule of this class: 1-benzylpiperidine . This compound serves as a crucial scaffold in the development of a wide array of pharmaceuticals, particularly those targeting the central nervous system. This guide will explore the historical context of its parent molecule, piperidine, the development of synthetic routes to N-benzylpiperidine derivatives, and the evolution of our understanding of their biological activities.

I. Discovery and Historical Context

The journey of the benzylpiperidine scaffold begins with the discovery of its parent heterocycle, piperidine.

The Isolation of Piperidine:

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both chemists obtained this novel compound through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the name "piperidine" is derived.[1]

Early Synthetic Chemistry of N-Substituted Piperidines:

This reaction, a classical example of nucleophilic substitution, laid the groundwork for the synthesis of a vast library of N-substituted piperidines, enabling the exploration of their chemical and biological properties. The N-benzyl group, in particular, became a popular choice for medicinal chemists due to its structural and electronic properties, which can influence a molecule's interaction with biological targets.[2][3]

II. Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1-benzylpiperidine, representing both a classical approach and a more modern, refined procedure.

1. Classical Synthesis: N-Alkylation of Piperidine with Benzyl Chloride

This method represents a foundational approach to the synthesis of 1-benzylpiperidine.

  • Reaction Principle: Piperidine, acting as a nucleophile, displaces the chloride from benzyl chloride in an SN2 reaction. A base is required to neutralize the hydrochloric acid formed as a byproduct.

  • Materials:

    • Piperidine

    • Benzyl chloride

    • Potassium carbonate (or another suitable base)

    • Ethanol (or another suitable solvent)

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in ethanol.

    • Slowly add benzyl chloride (1.0 equivalent) to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted piperidine hydrochloride.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidine.

    • Purify the product by vacuum distillation.

2. Modern Synthesis: Reductive Amination of Benzaldehyde with Piperidine

Reductive amination is a widely used modern method that offers high yields and cleaner reactions.

  • Reaction Principle: Benzaldehyde reacts with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to form the final product.

  • Materials:

    • Piperidine

    • Benzaldehyde

    • Sodium triacetoxyborohydride (or another suitable reducing agent)

    • Dichloromethane (or another suitable solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of piperidine (1.2 equivalents) in dichloromethane, add benzaldehyde (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzylpiperidine.

    • If necessary, purify the product by column chromatography on silica gel.

III. Data Presentation

The following table summarizes key physicochemical and biological data for 1-benzylpiperidine and a related derivative, 4-benzylpiperidine.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Biological Activity Summary Reference
1-Benzylpiperidine
alt text
C₁₂H₁₇N175.27Serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[4]
4-Benzylpiperidine
alt text
C₁₂H₁₇N175.27Monoamine releasing agent (dopamine, norepinephrine); weak monoamine oxidase inhibitor (MAO-A and MAO-B).[5]

Table 1: Physicochemical and Biological Data for Benzylpiperidine Derivatives

IV. Mandatory Visualizations

Diagram 1: Classical Synthesis of 1-Benzylpiperidine

G piperidine Piperidine intermediate Reaction Mixture (Piperidine, Benzyl Chloride, Base) piperidine->intermediate + Base (K2CO3) + Solvent (Ethanol) benzyl_chloride Benzyl Chloride benzyl_chloride->intermediate product 1-Benzylpiperidine intermediate->product Reflux byproduct Potassium Chloride + Water intermediate->byproduct

Caption: Classical N-alkylation of piperidine with benzyl chloride.

Diagram 2: Modern Synthesis of 1-Benzylpiperidine via Reductive Amination

G piperidine Piperidine iminium Iminium Ion Intermediate piperidine->iminium benzaldehyde Benzaldehyde benzaldehyde->iminium + Solvent (DCM) product 1-Benzylpiperidine iminium->product + Reducing Agent (Sodium Triacetoxyborohydride)

Caption: Reductive amination pathway for 1-benzylpiperidine synthesis.

Diagram 3: The Role of N-Benzylpiperidine in Drug Discovery

G nbp N-Benzylpiperidine Scaffold derivatization Chemical Derivatization nbp->derivatization sar Structure-Activity Relationship (SAR) Studies derivatization->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: The N-benzylpiperidine scaffold in the drug discovery pipeline.

V. Evolution of Biological Understanding

The initial interest in piperidine-containing molecules stemmed from their prevalence in a wide range of biologically active natural products, known as alkaloids. These natural products displayed a plethora of pharmacological effects, driving chemists to synthesize simpler, related structures to understand their mechanisms of action and improve their therapeutic properties.

The N-benzylpiperidine motif is a privileged structure in modern medicinal chemistry, frequently utilized for its ability to fine-tune the efficacy and physicochemical properties of drug candidates.[2][3] The benzyl group can engage in crucial cation-π and π-stacking interactions with biological targets, while the basic nitrogen of the piperidine ring can form important ionic bonds.[6]

In recent decades, derivatives of 1-benzylpiperidine have been extensively investigated for a variety of therapeutic applications:

  • Neurodegenerative Diseases: A significant area of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] This makes them promising candidates for the symptomatic treatment of Alzheimer's disease.[7]

  • Central Nervous System Disorders: The benzylpiperidine scaffold is a key component of molecules designed to interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin.[5] This has led to the development of compounds with potential applications as antidepressants, anxiolytics, and treatments for other CNS disorders.

  • Analgesia: The structural similarity of the benzylpiperidine core to portions of opioid analgesics has inspired the synthesis and evaluation of novel pain-relieving agents.

  • Antiviral and Anticancer Activity: The versatility of the benzylpiperidine scaffold has also led to its incorporation into molecules with demonstrated antiviral and anticancer properties.[8]

The ongoing exploration of N-benzylpiperidine derivatives continues to yield novel compounds with diverse and potent biological activities, underscoring the enduring importance of this chemical motif in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel chemical entity, 2-Piperidin-1-ylmethyl-benzylamine. The protocols and data presented herein are compiled based on established pharmaceutical testing guidelines and data from structurally related benzylamine and piperidine derivatives. Due to the limited publicly available data for this specific molecule, the quantitative results presented in the tables are illustrative and intended to serve as a realistic example for study design and data interpretation.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics during drug discovery and development.[1][2]

Experimental Protocols

1.1.1. Kinetic Solubility Profiling

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound upon its transition from an organic solvent (like DMSO) to an aqueous buffer.[2]

  • Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

    • Transfer a small aliquot (e.g., 2 µL) of each dilution to a corresponding well of a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours), allowing for precipitation to occur.

    • Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

1.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility of the compound and is crucial for lead optimization and formulation development.[3]

  • Objective: To measure the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvents (e.g., ethanol, propylene glycol).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Filter the samples to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Illustrative Solubility of this compound
Solvent/Medium pH Solubility Type Illustrative Solubility (µg/mL)
Phosphate-Buffered Saline7.4Kinetic45
Simulated Gastric Fluid1.2Thermodynamic> 1000
Simulated Intestinal Fluid6.8Thermodynamic15
Water~7.0Thermodynamic25
EthanolN/AThermodynamic850

Stability Testing

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This includes forced degradation studies and long-term stability assessments as mandated by ICH guidelines.

Experimental Protocols

2.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6] This information is crucial for developing stability-indicating analytical methods.[7][8]

  • Objective: To identify the degradation pathways and products of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: All stressed samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[9]

2.1.2. Long-Term Stability Study (ICH Guideline Q1A(R2))

  • Objective: To establish the re-test period for the drug substance or the shelf-life for the drug product under recommended storage conditions.

  • Methodology:

    • Store multiple batches of this compound in its proposed container closure system under long-term storage conditions (e.g., 25°C/60% RH) and accelerated storage conditions (e.g., 40°C/75% RH).[10][11]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation: Illustrative Forced Degradation and Stability Data

Table 2.1: Illustrative Forced Degradation of this compound

Stress Condition Conditions Assay of Parent (%) Major Degradation Product (RRT) Total Impurities (%)
Acid Hydrolysis0.1 N HCl, 60°C, 24h85.20.8514.8
Base Hydrolysis0.1 N NaOH, 60°C, 24h92.50.917.5
Oxidation3% H₂O₂, RT, 24h88.11.1511.9
Thermal80°C, 48h (Solid)98.70.851.3
PhotolyticICH Q1B95.31.224.7

Table 2.2: Illustrative Long-Term Stability of this compound at 25°C/60% RH

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0White Powder99.80.2
3White Powder99.70.3
6White Powder99.50.4
12White Powder99.20.7

Visualization of Experimental Workflows

Solubility Testing Workflow

G cluster_0 Solubility Assessment cluster_1 Kinetic Solubility (Early Phase) cluster_2 Thermodynamic Solubility (Later Phase) start Start: API Sample k1 Prepare 10mM DMSO Stock start->k1 t1 Add Excess Solid to Solvents start->t1 k2 Serial Dilution in DMSO k1->k2 k3 Dispense into Aqueous Buffer k2->k3 k4 Incubate & Precipitate k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 k_out Kinetic Solubility Value k5->k_out t2 Equilibrate (Shake-Flask) t1->t2 t3 Filter to Remove Solid t2->t3 t4 Quantify by HPLC-UV t3->t4 t_out Thermodynamic Solubility Value t4->t_out

Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Testing Workflow

G cluster_0 Stability Assessment cluster_1 Forced Degradation cluster_2 ICH Long-Term Stability start Start: API Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions storage Store at Long-Term & Accelerated Conditions start->storage analysis1 Analyze by Stability-Indicating LC-MS Method stress_conditions->analysis1 output1 Identify Degradation Pathways & Products analysis1->output1 analysis2 Test for Assay, Impurities, etc. output1->analysis2 Informs Method sampling Pull Samples at Scheduled Time Points storage->sampling sampling->analysis2 output2 Establish Re-Test Period or Shelf-Life analysis2->output2

Caption: Workflow for forced degradation and long-term stability studies.

References

Methodological & Application

Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "2-Piperidin-1-ylmethyl-benzylamine" is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related piperidine and benzylamine derivatives and are intended to serve as a guide for researchers interested in this class of compounds.

Application Notes

The "this compound" scaffold, combining a piperidine ring and a benzylamine moiety, represents a promising area of medicinal chemistry. Derivatives of this structural class have shown a wide range of biological activities, making them attractive candidates for drug discovery and development. The piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the benzylamine portion can be readily modified to interact with various biological targets.

Potential Therapeutic Applications:
  • Anti-inflammatory Agents: Several piperidine-containing compounds have demonstrated potent anti-inflammatory effects.[1] The mechanism of action for some of these derivatives involves the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4][5][6] The ability to suppress the production of pro-inflammatory cytokines and mediators makes these compounds interesting for the potential treatment of chronic inflammatory diseases.

  • Central Nervous System (CNS) Disorders: The piperazine moiety, structurally related to piperidine, is a well-known pharmacophore in drugs targeting the CNS.[7] Derivatives of benzylpiperazine have shown stimulant and euphoric effects.[7] The structural characteristics of piperidinylmethyl-benzylamine derivatives suggest they may interact with various receptors and transporters in the brain, indicating potential applications in treating neurological and psychiatric conditions.

  • Anticancer and Antimicrobial Agents: The piperidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[1][8] These molecules can exert their effects through various mechanisms, including the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the biological activity of selected piperidine derivatives that are structurally related to "this compound." This data is provided to illustrate the potential potency of this class of compounds.

Compound Name/ClassTarget/AssayActivity (IC₅₀/MIC)Reference
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)13.70 ± 0.25 µM to 47.30 ± 0.86 µM[9]
Novel Benzylamine DerivativesMycobacterium tuberculosis H37RV20 µM to 28 µM

Experimental Protocols

General Protocol for the Synthesis of a "this compound" Derivative

This protocol describes a generalized reductive amination procedure for the synthesis of a "this compound" derivative, based on common synthetic strategies for similar compounds.

Materials:

  • 2-Formylbenzylamine (or a suitable precursor)

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-formylbenzylamine (1 equivalent) and piperidine (1.1 equivalents) in dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "this compound" derivative.

  • Characterize the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol for In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM.

    • Remove the old media from the cells and treat them with different concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation:

    • After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group of cells that are not treated with LPS.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability Assay:

    • Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the test compound. This is crucial to ensure that the observed reduction in NO is not due to cell death.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Visualizations

Synthetic_Workflow reagents 2-Formylbenzylamine + Piperidine intermediate Iminium Ion Intermediate reagents->intermediate Acetic Acid (cat.) DCE, rt reduction Reduction (e.g., NaBH(OAc)₃) intermediate->reduction product Crude Product reduction->product purification Purification (Column Chromatography) product->purification final_product Pure this compound Derivative purification->final_product NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Genes Transcription Compound Piperidine Derivative (Hypothesized) Compound->IKK Inhibits

References

Application Notes and Protocols for "2-Piperidin-1-ylmethyl-benzylamine" as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for metal complexes of the ligand "2-Piperidin-1-ylmethyl-benzylamine". The following application notes and protocols are therefore based on data from structurally analogous compounds containing piperidine, benzylamine, or aniline moieties. The information provided is intended to serve as a theoretical guide for researchers and should be adapted and validated experimentally.

Introduction

"this compound," also known as N-(2-aminobenzyl)piperidine, is a versatile organic ligand. Its structure, featuring a piperidine ring and a benzylamine moiety, suggests potential for chelation with various metal ions. The nitrogen atoms of the piperidine and the primary amine can act as donor sites, making it a candidate for forming stable metal complexes.[1] While direct applications of its metal complexes are not documented, analogous compounds have shown significant potential in catalysis, materials science, and as therapeutic agents, including antibacterial and anticancer applications.[1] These notes provide a prospective overview of the applications and experimental methodologies for the study of "this compound" as a ligand.

Potential Applications

Based on studies of structurally similar ligands, metal complexes of "this compound" could be investigated for the following applications:

  • Homogeneous Catalysis: The nitrogen donor atoms can stabilize transition metal centers in various oxidation states, potentially leading to catalytically active complexes for reactions such as oxidation, reduction, and cross-coupling.

  • Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand. Complexes of this ligand could be screened for activity against various bacterial and fungal strains.

  • Anticancer Agents: The ability of metal complexes to interact with biomolecules like DNA makes them potential candidates for anticancer drug development.

  • Material Science: The ligand could be used to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Proposed Experimental Protocols

The following are hypothetical protocols for the synthesis and characterization of "this compound" and its metal complexes, based on established methods for similar compounds.

Protocol 1: Synthesis of this compound (Ligand)

This proposed synthesis is a reductive amination reaction.

Materials:

  • 2-Aminobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol as solvent

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-aminobenzaldehyde (1 equivalent) in DCM or methanol.

  • Add piperidine (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction for 12-24 hours at room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for complexation with a divalent metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂).

Materials:

  • "this compound" ligand

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the "this compound" ligand (2 equivalents) in warm methanol or ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature. A precipitate may form.

  • If a precipitate forms, collect it by filtration, wash with cold solvent and then with diethyl ether, and dry in a desiccator.

  • If no precipitate forms, slowly evaporate the solvent until a solid is obtained. The solid can then be washed as described above.

  • The resulting complex can be recrystallized from a suitable solvent system (e.g., DMF/ethanol).

  • Characterize the complex using FT-IR, UV-Vis, elemental analysis, and, if possible, X-ray crystallography.

Data Presentation: Expected Properties of Metal Complexes

The following tables summarize expected quantitative data for hypothetical metal complexes of "this compound," based on values reported for analogous complexes.

Table 1: Expected FT-IR Spectral Data (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Expected Change)
ν(N-H) of amine~3400-3200Shift to lower frequency upon coordination
ν(C-N) of piperidine~1100-1000Shift upon coordination
New Bands-ν(M-N) in the far-IR region (~500-400)

Table 2: Expected Electronic Spectra and Magnetic Moments for M(II) Complexes

Metal IonExpected GeometryExpected λₘₐₓ (nm) and TransitionsExpected Magnetic Moment (μ_eff, B.M.)
Cu(II)Distorted Octahedral / Square Planar~600-700 (d-d transitions)1.7-2.2
Ni(II)Octahedral~400, ~650, ~1000 (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g)2.8-3.5
Co(II)Octahedral~500, ~600 (⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g)4.3-5.2
Zn(II)Tetrahedral / OctahedralDiamagnetic transitions onlyDiamagnetic

Visualizations

Caption: Structure of the this compound ligand.

Caption: Proposed bidentate coordination to a metal center (M).

Experimental_Workflow start Start ligand_synth Ligand Synthesis (Reductive Amination) start->ligand_synth purification1 Purification (Column Chromatography) ligand_synth->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 complex_synth Complex Synthesis (Reaction with Metal Salt) characterization1->complex_synth purification2 Purification (Recrystallization) complex_synth->purification2 characterization2 Characterization (FT-IR, UV-Vis, Elemental Analysis) purification2->characterization2 application Application Studies (Catalysis, Biological Assays) characterization2->application end End application->end

Caption: Proposed workflow for synthesis and characterization.

Signaling_Pathway complex Metal Complex (e.g., Cu(II)-Ligand) membrane Bacterial Cell Membrane complex->membrane Interaction dna Bacterial DNA complex->dna Interaction protein Essential Bacterial Proteins complex->protein Interaction disruption Membrane Disruption membrane->disruption binding DNA Binding & Cleavage dna->binding inhibition Protein Function Inhibition protein->inhibition death Bacterial Cell Death disruption->death binding->death inhibition->death

Caption: Hypothetical mechanism of antimicrobial action.

References

Application Notes and Protocols for "2-Piperidin-1-ylmethyl-benzylamine" in Catalytic Processes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of "2-Piperidin-1-ylmethyl-benzylamine" in catalytic processes. While the individual components of its structure—a benzylamine and a piperidine moiety—are common in ligands and catalysts, this particular combination does not appear in published research on catalysis.

The search included scholarly articles, patents, and technical reports focusing on the use of this compound as a ligand, catalyst, or catalyst precursor in various chemical reactions. Despite broadening the search to include related structural motifs and alternative nomenclature, no data on its catalytic activity, relevant experimental protocols, or associated signaling pathways could be identified.

Therefore, it is not possible to provide detailed application notes, quantitative data tables, or experimental protocols specifically for "this compound" in the context of catalysis.

Potential Catalytic Roles of Structurally Related Compounds

While information on the target compound is unavailable, researchers interested in its potential applications can draw insights from the catalytic behavior of structurally similar molecules. The core functional groups within "this compound" suggest potential for its use in several areas of catalysis.

1. Ligand in Transition Metal Catalysis:

The presence of two nitrogen atoms (one in the piperidine ring and the primary amine) suggests that "this compound" could act as a bidentate ligand for various transition metals. Such ligands are crucial in a wide range of catalytic reactions, including:

  • Cross-Coupling Reactions: Palladium, nickel, and copper complexes with nitrogen-containing ligands are widely used in Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1][2] The steric and electronic properties of the ligand can significantly influence the efficiency and selectivity of these transformations.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with amine-based ligands are effective catalysts for the reduction of ketones, imines, and olefins.

  • Polymerization: Late transition metal complexes with nitrogen-based ligands are employed as catalysts for olefin polymerization.

The logical workflow for exploring the use of a novel ligand like "this compound" in transition metal catalysis is outlined below.

Ligand_Development_Workflow cluster_synthesis Ligand Synthesis & Characterization cluster_complexation Metal Complex Formation cluster_catalysis Catalytic Screening Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Metal_Selection Select Transition Metal (e.g., Pd, Ru, Ni) Characterization->Metal_Selection Complexation Complexation Reaction Metal_Selection->Complexation Complex_Isolation Isolation & Characterization of Metal Complex Complexation->Complex_Isolation Reaction_Screening Screen in Model Catalytic Reaction (e.g., Suzuki Coupling) Complex_Isolation->Reaction_Screening Optimization Optimization of Reaction Conditions (Temperature, Solvent, Base) Reaction_Screening->Optimization Substrate_Scope Evaluate Substrate Scope Optimization->Substrate_Scope

Workflow for evaluating a novel ligand in catalysis.

2. Organocatalysis:

The benzylamine moiety could potentially participate in organocatalytic transformations. Primary amines are known to act as catalysts in reactions such as:

  • Aldol and Mannich Reactions: By forming enamine or iminium ion intermediates.

  • Michael Additions: Activating substrates towards nucleophilic attack.

General Experimental Protocol for Catalyst Screening

For researchers wishing to investigate the catalytic potential of "this compound" as a ligand in a representative cross-coupling reaction, the following general protocol for a Suzuki-Miyaura coupling can be adapted.

Reaction: Phenylboronic acid with 4-bromoanisole.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • "this compound" (ligand)

  • Phenylboronic acid

  • 4-Bromoanisole

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (solvent mixture)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1 mol%) and "this compound" (e.g., 2 mol%).

  • Add the solvent (e.g., 2 mL of toluene).

  • Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the aqueous component of the solvent system (e.g., 0.5 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • After cooling to room temperature, add an internal standard.

  • Take an aliquot of the organic layer, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by gas chromatography (GC) to determine the conversion and yield of the product, 4-methoxybiphenyl.

This protocol provides a starting point for screening the efficacy of the novel ligand. Further optimization of the metal-to-ligand ratio, base, solvent, and temperature would be necessary to fully evaluate its potential.

The general workflow for such an experimental procedure is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Add Pd(OAc)₂ and Ligand to Schlenk tube B Add Solvent A->B C Stir for Complex Formation B->C D Add Substrates and Base C->D E Heat to Reaction Temperature D->E F Stir for Designated Time E->F G Cool to Room Temperature F->G H Add Internal Standard G->H I Analyze by GC H->I

General experimental workflow for catalyst screening.

References

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzylamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a three-step route starting from commercially available 2-methylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-1-ylmethyl)benzylamine and its derivatives are of interest in pharmaceutical research due to the prevalence of the piperidine and benzylamine scaffolds in a wide range of biologically active compounds.[1][2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3] Benzylamine derivatives have shown a variety of biological activities, including acting as inhibitors of enzymes and interacting with transporters.[4][5] This protocol outlines a reproducible and scalable synthesis of the title compound.

Synthetic Strategy

The synthesis of 2-(Piperidin-1-ylmethyl)benzylamine is achieved through a three-step process commencing with 2-methylbenzonitrile:

  • Benzylic Bromination: The synthesis initiates with the free-radical bromination of the methyl group of 2-methylbenzonitrile using N-bromosuccinimide (NBS) to yield 2-(bromomethyl)benzonitrile.

  • Nucleophilic Substitution: The resulting benzylic bromide undergoes nucleophilic substitution with piperidine to form 2-(piperidin-1-ylmethyl)benzonitrile.

  • Nitrile Reduction: The final step involves the reduction of the nitrile functionality to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to afford 2-(Piperidin-1-ylmethyl)benzylamine.

Experimental Protocols

Step 1: Synthesis of 2-(bromomethyl)benzonitrile

This procedure describes the benzylic bromination of 2-methylbenzonitrile.

Materials:

  • 2-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-(bromomethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography.

Starting MaterialReagentsSolventReaction TimeTemperatureTypical Yield
2-MethylbenzonitrileNBS, BPO/AIBNCCl44-6 hReflux70-85%
Step 2: Synthesis of 2-(piperidin-1-ylmethyl)benzonitrile

This procedure details the nucleophilic substitution of 2-(bromomethyl)benzonitrile with piperidine.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Piperidine

  • Potassium carbonate or triethylamine

  • Acetonitrile or Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(bromomethyl)benzonitrile (1 equivalent) in acetonitrile or DCM in a round-bottom flask.

  • Add potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents) to the solution.

  • Add piperidine (1.2 equivalents) dropwise to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove any inorganic salts.

  • If DCM is used as a solvent, wash the organic layer with deionized water and then brine. If acetonitrile is used, it can be removed under reduced pressure and the residue partitioned between water and an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 2-(piperidin-1-ylmethyl)benzonitrile. This product can be purified by column chromatography if necessary.

Starting MaterialReagentsSolventReaction TimeTemperatureTypical Yield
2-(Bromomethyl)benzonitrilePiperidine, K2CO3/Et3NAcetonitrile/DCM12-16 hRoom Temp.80-95%
Step 3: Synthesis of 2-(Piperidin-1-ylmethyl)benzylamine

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

  • 2-(Piperidin-1-ylmethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a standard Fieser workup solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 2-(piperidin-1-ylmethyl)benzonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, slowly add sodium sulfate decahydrate until the gray precipitate turns white and the solution becomes clear.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, 2-(Piperidin-1-ylmethyl)benzylamine. The product can be further purified by distillation under reduced pressure or by column chromatography.

Starting MaterialReagentsSolventReaction TimeTemperatureTypical Yield
2-(Piperidin-1-ylmethyl)benzonitrileLiAlH4Anhydrous Et2O/THF4-8 hReflux65-80%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Nitrile Reduction SM 2-Methylbenzonitrile Int1 2-(Bromomethyl)benzonitrile SM->Int1 NBS, BPO/AIBN CCl4, Reflux Int2 2-(Piperidin-1-ylmethyl)benzonitrile Int1->Int2 Piperidine, K2CO3 Acetonitrile, RT Product 2-(Piperidin-1-ylmethyl)benzylamine Int2->Product 1. LiAlH4, THF 2. Workup

Caption: Overall synthetic workflow for 2-(Piperidin-1-ylmethyl)benzylamine.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Lithium aluminum hydride reacts violently with water and is highly flammable. It should be handled under an inert atmosphere with extreme caution.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents should be considered where possible.

  • Proper quenching procedures for LiAlH4 are critical to avoid uncontrolled reactions.

References

Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Utility of the "Piperidin-1-ylmethyl-benzylamine" Scaffold and its Analogs in the Development of Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The piperidine ring is a fundamental heterocyclic scaffold frequently incorporated into the design of new therapeutic agents due to its structural flexibility and ability to interact with various biological targets.[1][2] This motif is present in a wide array of clinically approved drugs, demonstrating its importance in medicinal chemistry.[2] The N-benzyl piperidine (N-BP) structural motif, a key feature related to "2-Piperidin-1-ylmethyl-benzylamine", is particularly valuable. It offers a three-dimensional structure that can be strategically modified to optimize efficacy and physicochemical properties, such as through crucial cation-π interactions with target proteins.[3] This document provides an overview of the applications of piperidine-containing compounds, with a focus on their development as anti-inflammatory, enzyme-inhibiting, and antimicrobial agents, supported by experimental protocols and activity data.

I. Applications in Anti-Inflammatory Drug Discovery

Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have been identified as potent anti-inflammatory agents.[4][5] These compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation.[4][5] The mechanism of action for some of these compounds involves the modulation of the NF-κB signaling pathway.[5]

Quantitative Data: Anti-Inflammatory Activity
CompoundTargetIC50 (µM)Cell LineReference
Compound 6eNO Production0.86LPS-Stimulated RAW 264.7 Macrophages[4][5]
Compound 6eTNF-α Production1.87LPS-Stimulated RAW 264.7 Macrophages[4][5]
IbuprofenNO Production>100LPS-Stimulated RAW 264.7 Macrophages[5]
IbuprofenTNF-α Production>100LPS-Stimulated RAW 264.7 Macrophages[5]
Experimental Protocol: In Vitro Anti-Inflammatory Assay

Objective: To evaluate the inhibitory effect of test compounds on the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Gene induces Compound Piperidine Derivative (e.g., Compound 6e) Compound->IκBα restores phosphorylation

Caption: NF-κB signaling pathway and the inhibitory point of a piperidine derivative.

II. Applications as Enzyme Inhibitors

Piperidine-based scaffolds are instrumental in developing potent and selective enzyme inhibitors for various therapeutic targets.

A. Monoacylglycerol Lipase (MAGL) Inhibitors

Benzylpiperidine and benzylpiperazine derivatives have been designed and synthesized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[6] Inhibition of MAGL is a promising strategy for treating neurological disorders and inflammation.[6]

CompoundTargetIC50 (nM)Assay TypeReference
13MAGL199Enzymatic Assay[6]
16MAGL193Enzymatic Assay[6]
18MAGL199Enzymatic Assay[6]
29MAGL489Cellular Assay (U937 cells)[6]
B. Acetylcholinesterase (AChE) Inhibitors

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and shown to be highly potent inhibitors of acetylcholinesterase (AChE).[7] These compounds have potential applications in the treatment of dementia and Alzheimer's disease.[7][8]

CompoundTargetIC50 (nM)Selectivity (vs. BuChE)Reference
21AChE0.5618,000-fold[7]
Experimental Protocol: Enzyme Inhibition Assay (General)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific enzyme (e.g., MAGL, AChE).

Methodology:

  • Reagents: Prepare assay buffer, substrate solution, enzyme solution, and test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and test compound solution.

    • Incubate for a specified time at a controlled temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

III. Applications in Antimicrobial Drug Discovery

N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties.[9] These compounds have shown promising activity against various bacterial and fungal strains.[9]

Quantitative Data: Antimicrobial Activity

While specific MIC values are not detailed in the provided abstracts, the research indicates potent activity of some synthesized N-benzyl piperidine-4-one derivatives against Aspergillus niger and Escherichia coli.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected microbial strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Synthetic Protocols

The synthesis of piperidine-based compounds often involves multi-step reactions. Below is a generalized workflow for the synthesis of a benzylpiperidine derivative.

Experimental Workflow Diagram

G Start Starting Materials (e.g., Piperidine, Benzaldehyde derivative) Step1 Step 1: N-Alkylation or Reductive Amination Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Further Functionalization (e.g., Acylation, Coupling) Intermediate1->Step2 Final Final Piperidine Derivative Step2->Final Purify Purification (e.g., Chromatography) Final->Purify Analyze Structural Analysis (NMR, MS) Purify->Analyze

Caption: Generalized synthetic workflow for piperidine derivatives.

General Synthetic Procedure for N-Benzyl Piperidine Derivatives

A common method for synthesizing N-benzyl piperidine derivatives is through the reaction of piperidine with a substituted benzaldehyde, often followed by reduction.

Example Synthesis: [Adapted from general procedures][9][10]

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or DMF.

  • Reaction Conditions: Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl piperidine derivative.

  • Characterization: Confirm the structure of the final compound using NMR and mass spectrometry.

The "Piperidin-1-ylmethyl-benzylamine" scaffold and its broader class of piperidine-containing analogs represent a highly "privileged" structure in medicinal chemistry.[2][11] The versatility of this scaffold allows for the development of potent and selective modulators of various biological targets, leading to promising candidates for anti-inflammatory, neuroprotective, and antimicrobial therapies. The protocols and data presented herein provide a foundational guide for researchers engaged in the design and evaluation of novel piperidine-based compounds.

References

Application Notes & Protocols: Characterization of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural confirmation, purity assessment, and characterization of 2-Piperidin-1-ylmethyl-benzylamine . The methodologies are designed for researchers, scientists, and professionals involved in drug discovery, synthesis, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound by providing detailed information about the carbon-hydrogen framework.

Application Note

¹H NMR spectroscopy will confirm the presence of all protons and their respective chemical environments, including the aromatic protons of the benzyl group, the methylene bridge protons, and the protons of the piperidine ring. The integration of the signals will correspond to the number of protons in each environment. ¹³C NMR spectroscopy will identify all unique carbon atoms in the molecule, confirming the presence of the benzyl and piperidine rings, and the methylene carbons.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. Actual experimental values may vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAr-H (Phenyl ring)
~ 3.80Singlet2HAr-CH₂ -NH₂
~ 3.50Singlet2HAr-CH₂ -N(Piperidine)
~ 2.40Multiplet4H-CH₂ -N-CH₂ - (Piperidine α-protons)
~ 1.60Multiplet4H-CH₂ -CH₂-N- (Piperidine β-protons)
~ 1.45Multiplet2H-CH₂-CH₂ -CH₂- (Piperidine γ-proton)
~ 1.90Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 140Quaternary Ar-C
~ 129Ar-C H
~ 128Ar-C H
~ 127Ar-C H
~ 63Ar-C H₂-N(Piperidine)
~ 54C H₂-N-C H₂ (Piperidine α-carbons)
~ 46Ar-C H₂-NH₂
~ 26C H₂-CH₂-N- (Piperidine β-carbons)
~ 24-CH₂-C H₂-CH₂- (Piperidine γ-carbon)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz (or higher) spectrometer.

    • Typical parameters for ¹H NMR include a 30° pulse angle and a 1-2 second relaxation delay.

    • Typical parameters for ¹³C NMR include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Application Note

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern can provide evidence for the presence of the benzyl and piperidinyl moieties.

Predicted Mass Spectrometry Data

Table 3: Predicted MS Data

ParameterValue
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight (Monoisotopic)204.1626 g/mol
[M+H]⁺ (for ESI)205.1705
Predicted Key Fragments (m/z) Fragment Structure
118[C₇H₈N]⁺ (benzylamine fragment)
91[C₇H₇]⁺ (tropylium ion)
84[C₅H₁₀N]⁺ (piperidine fragment)
Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

  • ESI-MS Protocol:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound.

Application Note

A reverse-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or degradation products. The peak area of the compound can be used to calculate its purity. A UV detector is suitable for this compound due to the presence of the aromatic benzyl group.

Example HPLC Purity Data

Table 4: HPLC Data Summary

ParameterResult
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient5% to 95% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (t_R)(To be determined experimentally)
Purity (%)(To be determined from peak area)
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 reverse-phase column.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Use a gradient elution to ensure separation of impurities with different polarities.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample solution.

    • Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which serves as a final confirmation of its empirical and molecular formula.

Application Note

The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should agree with the theoretical values calculated from the molecular formula (C₁₃H₂₀N₂) within an acceptable error margin (typically ±0.4%).

Theoretical vs. Experimental Data

Table 5: Elemental Analysis Data for C₁₃H₂₀N₂

ElementTheoretical %Experimental %
Carbon (C)76.42(To be determined)
Hydrogen (H)9.87(To be determined)
Nitrogen (N)13.71(To be determined)
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample (2-5 mg) of this compound. The sample must be free of solvent and other impurities.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Interpretation: Compare the experimental percentages of C, H, and N with the theoretical values calculated from the molecular formula.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the complete analytical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (HRMS) Purification->MS Pure Sample HPLC HPLC Analysis Purification->HPLC Pure Sample EA Elemental Analysis Purification->EA Pure Sample Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Formula Formula Verification EA->Formula

Caption: Workflow for Synthesis and Characterization.

Application Note & Protocol: High-Throughput Screening of "2-Piperidin-1-ylmethyl-benzylamine" Derivatives for GPCR Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-Piperidin-1-ylmethyl-benzylamine" scaffold represents a promising chemical starting point for the development of novel therapeutics. This application note provides a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize derivatives of this scaffold as modulators of a specific G protein-coupled receptor (GPCR), a major class of drug targets.[1][2][3] The protocols outlined below describe a robust and automated approach to rapidly assess a large library of these compounds, enabling the identification of potent and selective "hit" compounds for further lead optimization.

The described workflow utilizes a cell-based fluorescence resonance energy transfer (FRET) assay to measure downstream signaling of the target GPCR.[4] This methodology offers high sensitivity and is amenable to the high-density microplate formats required for HTS.[5][6]

Target & Assay Principle

For the purpose of this protocol, we will consider a hypothetical GPCR target, designated as GPCR-X, which couples to the Gαq signaling pathway. Activation of Gαq leads to an increase in intracellular calcium levels.[1][2] The primary screening assay is a competitive binding assay utilizing a fluorescently labeled ligand for GPCR-X. A secondary, functional assay will then be used to confirm the modulatory activity of primary hits by measuring calcium mobilization.

Experimental Protocols

Primary High-Throughput Screening: Competitive Binding FRET Assay

This assay aims to identify compounds that bind to GPCR-X by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Fluorescently labeled GPCR-X ligand (e.g., a derivative of the natural ligand conjugated to a donor fluorophore)

  • Quencher-labeled antibody specific for the GPCR-X (conjugated to an acceptor molecule)

  • "this compound" derivative library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling systems

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Protocol:

  • Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 10,000 cells/well in 20 µL of growth medium and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Using an automated liquid handler, transfer 20 nL of each library compound from the stock plates to the assay plates. This results in a final screening concentration of 10 µM. Include appropriate controls:

    • Negative Control: DMSO only (0.1% final concentration)

    • Positive Control: Known unlabeled GPCR-X antagonist (e.g., 10 µM)

  • Reagent Addition: Add 10 µL of a 2X solution of the fluorescently labeled ligand and quencher-labeled antibody in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

  • Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The FRET ratio (665 nm / 620 nm) is calculated for each well. The percentage of inhibition for each compound is determined relative to the controls. A Z'-factor, a statistical parameter to assess the quality of the HTS assay, should be calculated for each plate to ensure robustness.[7]

Z'-factor = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. Hits are typically defined as compounds that exhibit a percentage of inhibition greater than three standard deviations from the mean of the negative controls.

Secondary Confirmatory Assay: Calcium Mobilization

This functional assay confirms the modulatory activity (agonist or antagonist) of the primary hits by measuring changes in intracellular calcium.[2][8]

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer: HBSS, 20 mM HEPES, pH 7.4

  • Known GPCR-X agonist

  • Hit compounds from the primary screen

  • 384-well black, clear-bottom microplates

  • Automated liquid handling systems

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Protocol:

  • Cell Plating: Seed HEK293-GPCR-X cells as in the primary assay.

  • Dye Loading: Remove the growth medium and add 20 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with 20 µL of assay buffer.

  • Compound Addition (Antagonist Mode): Add 10 µL of hit compounds at various concentrations (e.g., 0.1 nM to 100 µM) and incubate for 15 minutes.

  • Agonist Addition: Add 10 µL of a known GPCR-X agonist at its EC50 concentration.

  • Detection: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time using a fluorescence imaging plate reader.

  • Compound Addition (Agonist Mode): For agonist testing, add the hit compounds directly at step 5 without the pre-incubation or subsequent agonist addition.

Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, the IC50 (half-maximal inhibitory concentration) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. For agonists, the EC50 (half-maximal effective concentration) is calculated.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables for easy comparison and hit selection.

Table 1: Primary HTS Hit Summary

Compound IDStructure% Inhibition (at 10 µM)Z-Score
P1B-001[Structure Image]85.24.1
P1B-002[Structure Image]78.93.8
............

Table 2: Secondary Assay - Antagonist Activity

Compound IDIC50 (µM)Hill Slope
P1B-0010.541.1
P1B-0021.230.9
.........

Table 3: Secondary Assay - Agonist Activity

Compound IDEC50 (µM)% Max Activation
P1B-1052.595
.........

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen Compound_Library Compound Library (10,000 Compounds) Add_Compounds Add Library Compounds (10 µM) Compound_Library->Add_Compounds Plate_Cells Plate HEK293-GPCR-X Cells (384-well format) Plate_Cells->Add_Compounds Add_Reagents Add FRET Reagents (Labeled Ligand & Antibody) Add_Compounds->Add_Reagents Incubate_Read Incubate & Read TR-FRET Add_Reagents->Incubate_Read Data_Analysis_1 Data Analysis (% Inhibition, Z') Incubate_Read->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection (>50% Inhibition) Data_Analysis_1->Hit_Selection_1 Dose_Response Dose-Response Plate (10-point dilution) Hit_Selection_1->Dose_Response ~100 Hits Calcium_Assay Calcium Mobilization Assay (Fluo-4) Dose_Response->Calcium_Assay Data_Analysis_2 Data Analysis (IC50 / EC50) Calcium_Assay->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits

Caption: High-throughput screening workflow for identifying GPCR-X modulators.

Gq_Signaling_Pathway Ligand Ligand (e.g., P1B-001) GPCR_X GPCR-X Ligand->GPCR_X Binds to G_Protein Gαq/βγ GPCR_X->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum ER->IP3R Calcium Ca²⁺ Release IP3R->Calcium Opens channel Downstream Downstream Cellular Responses Calcium->Downstream PKC->Downstream

Caption: Simplified Gαq signaling pathway leading to calcium mobilization.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput screening of "this compound" derivatives as potential GPCR modulators. The combination of a robust primary FRET-based binding assay and a functional calcium mobilization secondary assay allows for the efficient identification and confirmation of hit compounds. The provided workflows and data presentation formats offer a clear path from initial screening to hit validation, accelerating the early stages of the drug discovery process.

References

Application Notes and Protocols: "2-Piperidin-1-ylmethyl-benzylamine" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature and experimental data for "2-Piperidin-1-ylmethyl-benzylamine" are limited. The following application notes and protocols are based on established principles of organic synthesis for structurally related benzylamines and piperidine-containing molecules. The provided data is representative and for illustrative purposes.

Introduction and Physicochemical Properties

This compound is a versatile bifunctional organic building block. Its structure features a primary benzylic amine ripe for a variety of coupling reactions and a tertiary amine within a piperidine ring ortho to the benzylamine. This arrangement offers a unique three-dimensional scaffold. The primary amine serves as a key handle for derivatization, while the piperidinylmethyl moiety can influence solubility, basicity, and conformational rigidity, making it an attractive starting point for the synthesis of compound libraries in drug discovery. The N-benzyl piperidine motif is a common feature in many approved drugs and clinical candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) >300 °C
pKa (Predicted, Amine) ~9.5 (Benzylic), ~9.0 (Piperidinic)
LogP (Predicted) 2.5-3.0

Synthesis of the Building Block

A plausible and efficient route to synthesize the title compound is via a two-step process starting from 2-aminobenzylamine. The first step involves the reductive amination with 1,5-pentanedial, followed by cyclization to form the piperidine ring.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from commercially available 2-aminobenzylamine and 1,5-pentanedial (glutaraldehyde).

Reaction Scheme:

Synthesis_Scheme start 2-Aminobenzylamine + 1,5-Pentanedial intermediate [Intermediate Iminium Ions] start->intermediate reducer NaBH(OAc)₃ DCM, rt product This compound reducer->product Reductive Cyclization

Caption: Synthesis of the target building block.

Materials and Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
2-Aminobenzylamine122.1710.01.22 g
Glutaraldehyde (50% in H₂O)100.1211.02.20 mL
Sodium triacetoxyborohydride211.9415.03.18 g
Dichloromethane (DCM)--50 mL
Acetic Acid (glacial)60.05~1.02-3 drops

Procedure:

  • To a 250 mL round-bottom flask, add 2-aminobenzylamine (1.22 g, 10.0 mmol) and dichloromethane (50 mL). Stir until fully dissolved.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Slowly add glutaraldehyde (2.20 mL of a 50% aqueous solution, 11.0 mmol) to the stirred solution at room temperature. The mixture may become cloudy.

  • Stir the reaction for 1 hour at room temperature to allow for the formation of the intermediate iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Gas evolution (hydrogen) may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, gradient elution with DCM/Methanol) to afford this compound as a pale yellow oil.

Applications in Synthesis

Application 1: Amide Bond Formation

The primary amine of this compound serves as an excellent nucleophile for amide coupling reactions with a wide range of carboxylic acids, facilitated by standard coupling reagents like HATU.[1][2] This allows for the rapid generation of diverse libraries of amides for screening in drug discovery programs.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Carboxylic Acid, Building Block, & DIPEA in DMF B Add HATU A->B C Stir at Room Temperature B->C D Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Purify via Chromatography E->F G Pure Amide Derivative F->G Final Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

Materials and Reagents:

  • This compound

  • Carboxylic Acid of choice (e.g., 4-fluorobenzoic acid)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • In a vial, dissolve the carboxylic acid (1.0 equiv.) in DMF.

  • Add this compound (1.1 equiv.) followed by DIPEA (3.0 equiv.).

  • To the stirred solution, add HATU (1.2 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired amide.

Table 2: Representative Amide Coupling Reactions

Carboxylic AcidReaction Time (h)Yield (%)
4-Fluorobenzoic Acid292
Thiophene-2-carboxylic acid388
N-Boc-glycine2.595
Cyclohexanecarboxylic acid485
Application 2: Reductive Amination

The primary amine can undergo reductive amination with various aldehydes and ketones to yield secondary amines.[3][4] This reaction is a powerful tool for introducing further diversity and complexity into the molecular scaffold.

Protocol 3: General Procedure for Reductive Amination

Procedure:

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent like methanol or DCM.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture for 1 hour at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Quench with saturated NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the secondary amine product.

Table 3: Representative Reductive Amination Reactions

Carbonyl CompoundReaction Time (h)Yield (%)
Benzaldehyde1289
Cyclohexanone1882
4-Pyridinecarboxaldehyde1685

Conceptual Application in Drug Discovery

Derivatives of this compound are potential candidates for developing modulators of various biological targets. For instance, a synthesized amide derivative could act as an antagonist for a G-protein coupled receptor (GPCR), interfering with downstream signaling.

Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Antagonist Amide Derivative (Antagonist) Antagonist->Receptor Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Triggers

Caption: Conceptual antagonism of a GPCR signaling pathway.

References

Application Notes and Protocols for Cell-based Assays Involving 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidin-1-ylmethyl-benzylamine is a novel synthetic compound with a chemical structure incorporating both piperidine and benzylamine moieties. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules. The piperidine ring is a privileged structure found in numerous pharmaceuticals, while the benzylamine group is a known pharmacophore that can interact with various biological targets, including monoamine transporters and enzymes like monoamine oxidase.[1][2]

These application notes provide a comprehensive guide for the initial cell-based screening of this compound to elucidate its cytotoxic and potential apoptotic effects. The following protocols are designed to be adaptable to various research contexts, offering robust methodologies for assessing the compound's biological activity in relevant cell lines.

Postulated Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is yet to be fully characterized, its structural components suggest potential interactions with key cellular pathways. The benzylamine portion may lead to interactions with monoamine transporters (dopamine, serotonin, and norepinephrine transporters), which could be relevant in neuroscience research.[3] In the context of oncology, many cytotoxic agents induce apoptosis, or programmed cell death. A common pathway for apoptosis induction involves the activation of caspases, a family of cysteine proteases that orchestrate cellular dismantling.[4] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c.[5][6]

Below is a generalized diagram of the intrinsic apoptosis pathway, which is a common target for novel anti-cancer compounds.

Intrinsic Apoptosis Pathway General Intrinsic Apoptosis Signaling Pathway Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-9 Activation->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

Caption: A diagram of the intrinsic apoptosis pathway, a potential mechanism of action for novel cytotoxic compounds.

Section 1: Assessment of Cytotoxicity

A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to assess the cytotoxicity of this compound against a selected cell line (e.g., HeLa cells).

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

MTT Assay Workflow Experimental Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours at 37°C, 5% CO2 Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of the compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_3h Incubate for 3 hours at 37°C Add_MTT->Incubate_3h Solubilize Add DMSO to dissolve formazan crystals Incubate_3h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of this compound

The following table presents hypothetical data from an MTT assay, demonstrating the dose-dependent cytotoxic effect of the compound on two different cancer cell lines.

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
HeLa 0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.2
2528.4 ± 3.1
5012.1 ± 2.5
1005.6 ± 1.8
MCF-7 0 (Vehicle Control)100 ± 5.2
195.1 ± 4.8
583.4 ± 5.5
1062.7 ± 4.7
2540.1 ± 3.8
5021.9 ± 3.2
1009.8 ± 2.1

Calculated IC50 Values:

Cell Line IC50 (µM)
HeLa 10.5

| MCF-7 | 18.2 |

Section 2: Characterization of Apoptosis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if the mechanism of cell death is apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[6][10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol provides a method for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Workflow Diagram:

Annexin V PI Assay Workflow Experimental Workflow for Annexin V/PI Apoptosis Assay Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound (e.g., at IC50 concentration) Incubate_24h->Treat_Cells Incubate_24h_2 Incubate for 24 hours Treat_Cells->Incubate_24h_2 Harvest_Cells Harvest cells (including supernatant) Incubate_24h_2->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend cells in Annexin V Binding Buffer Wash_Cells->Resuspend Stain_Cells Add Annexin V-FITC and Propidium Iodide Resuspend->Stain_Cells Incubate_15min Incubate for 15 minutes in the dark Stain_Cells->Incubate_15min Analyze_FCM Analyze by flow cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay using flow cytometry.

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to about 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration (and a 2x IC50 concentration) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound

The results from the flow cytometry analysis can be quantified and presented in a table. The cell population is typically divided into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

The following table shows hypothetical results for HeLa cells treated with the compound.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control 94.5 ± 2.12.1 ± 0.51.5 ± 0.41.9 ± 0.6
Compound (10.5 µM - IC50) 55.3 ± 3.525.8 ± 2.815.4 ± 2.13.5 ± 1.1
Compound (21.0 µM - 2x IC50) 20.1 ± 4.230.2 ± 3.342.6 ± 4.57.1 ± 1.5

These results would suggest that this compound induces cell death primarily through apoptosis in a dose-dependent manner.

Conclusion

The protocols and application notes provided herein offer a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and the induction of apoptosis, researchers can gain crucial insights into its biological activity and potential as a therapeutic agent. Further investigation into specific molecular targets and downstream signaling events will be necessary to fully elucidate its mechanism of action. It is recommended that multiple assays be employed to confirm findings, as each method has its own advantages and limitations.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Piperidin-1-ylmethyl-benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Mannich reaction and a two-step reductive amination process. The choice between these routes may depend on the availability of starting materials, desired scale, and purification capabilities.

Q2: Which starting materials are required for each synthetic route?

A2:

  • Mannich Reaction: This route typically utilizes 2-aminobenzyl alcohol, formaldehyde, and piperidine.

  • Reductive Amination: This pathway generally starts with 2-formylbenzylamine, which is then reacted with piperidine, followed by a reduction step.

Q3: What are the typical yields I can expect for each method?

A3: Yields can vary significantly based on reaction conditions and purification efficiency. Generally, the Mannich reaction can offer good yields in a single step.[1] Reductive amination, while being a two-step process, can also provide high yields with careful optimization of the imine formation and reduction steps.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the recommended purification techniques for the final product?

A5: The crude product can be purified using several methods. Acid-base extraction is effective for separating the basic amine product from non-basic impurities.[1] Column chromatography on silica gel is also a common and effective method for obtaining a highly pure product.[1]

Troubleshooting Guide

Low or No Product Yield
Question Possible Causes Troubleshooting Steps
My reaction did not proceed to completion, resulting in a low yield. What could be the issue? 1. Inactive Reagents: Degradation of formaldehyde (especially paraformaldehyde), or impure starting amines. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. 4. Incorrect pH: For reductive amination, the pH is critical for imine formation.[2]1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Paraformaldehyde can be less reactive if it has been stored for a long time. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate by TLC. 3. Ensure Efficient Stirring: Use a suitable stir bar and a stir plate with adequate power for the reaction volume. 4. Adjust pH: For reductive amination, maintain the pH in the optimal range (typically mildly acidic) to facilitate imine formation without degrading the starting materials.
I have a complex mixture of products with very little of the desired compound. What went wrong? 1. Side Reactions: In the Mannich reaction, multiple additions of the piperidinomethyl group can occur.[4] 2. Over-reduction: In reductive amination, the reducing agent might be too harsh, leading to undesired side products. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.1. Control Stoichiometry: Use a precise 1:1:1 molar ratio of the amine, formaldehyde, and the active hydrogen compound in the Mannich reaction. 2. Choose a Mild Reducing Agent: For reductive amination, use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the imine.[5] 3. Slow Addition of Reagents: Add one of the reactants dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Formation of Impurities and Side Products
Question Observed Impurity Potential Cause Suggested Solution
I observe a significant amount of a higher molecular weight byproduct. Bis-substituted productIn the Mannich reaction, a second piperidinomethyl group may have been added to the aromatic ring.Use a slight excess of the 2-aminobenzyl alcohol to favor the mono-substituted product.
My final product is contaminated with unreacted starting material. Unreacted 2-aminobenzyl alcohol or 2-formylbenzylamineThe reaction did not go to completion.Increase the reaction time or temperature. Ensure the catalyst (if any) is active.
I see an unexpected spot on my TLC that is not the starting material or product. Aldol condensation or other side reactions of formaldehyde.The reaction conditions may be too harsh.Perform the reaction at a lower temperature and monitor carefully.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that these are starting points, and optimization may be required for your specific experimental setup.

Parameter Mannich Reaction Reductive Amination
Starting Materials 2-aminobenzyl alcohol, Formaldehyde, Piperidine2-formylbenzylamine, Piperidine, Reducing Agent
Solvent Ethanol, Methanol, or AcetonitrileDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature to Reflux0 °C to Room Temperature
Catalyst/Reagent Often requires no catalyst, but a mild acid can be used.Mild acid (e.g., acetic acid) for imine formation.
Reducing Agent Not ApplicableSodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)[2]
Typical Reaction Time 2 - 24 hours4 - 24 hours
Reported Yields (for similar compounds) 60 - 85%[1]70 - 95%[3]

Experimental Protocols

Method 1: Mannich Reaction
  • To a solution of 2-aminobenzyl alcohol (1.0 eq) in ethanol (5 mL per mmol of starting material) in a round-bottom flask, add piperidine (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise to the mixture over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination
  • Dissolve 2-formylbenzylamine (1.0 eq) and piperidine (1.0 eq) in 1,2-dichloroethane (DCE) (10 mL per mmol of aldehyde).

  • Add acetic acid (0.1 eq) to the mixture.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Mannich_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzyl_alcohol 2-Aminobenzyl Alcohol Iminium_Ion Iminium Ion Formation 2_aminobenzyl_alcohol->Iminium_Ion + Formaldehyde + Piperidine Formaldehyde Formaldehyde Piperidine Piperidine Final_Product This compound Iminium_Ion->Final_Product Electrophilic Substitution

Caption: General pathway for the Mannich reaction.

Reductive_Amination_Workflow Start Start: 2-Formylbenzylamine + Piperidine Imine_Formation Step 1: Imine Formation (Mild Acid Catalyst) Start->Imine_Formation Reduction Step 2: Reduction (e.g., STAB) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Side_Products Analyze Side Products (TLC, NMR, MS) Start->Side_Products Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Adjust_Stoichiometry Adjust Stoichiometry Check_Conditions->Adjust_Stoichiometry Change_Reagent Change Reducing Agent or Solvent Side_Products->Change_Reagent Successful_Optimization Improved Yield Optimize_Temp->Successful_Optimization Adjust_Stoichiometry->Successful_Optimization Change_Reagent->Successful_Optimization

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "2-Piperidin-1-ylmethyl-benzylamine" in various assays.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is precipitating in my aqueous assay buffer (e.g., PBS). What is the likely cause?

A1: "this compound" is a basic compound, likely with poor water solubility at neutral pH. Precipitation in buffers like Phosphate-Buffered Saline (PBS) at physiological pH (~7.4) is common for such molecules. The uncharged form of the amine is less soluble than its protonated (salt) form.

Q2: What is the first and simplest step I should take to improve the solubility of this compound?

A2: The initial and most straightforward approach is to adjust the pH of your solvent. Since "this compound" is a basic compound, lowering the pH will protonate the amine groups, forming a more soluble salt.

Q3: I am using DMSO to dissolve my compound, but it still precipitates when I add it to my aqueous buffer. What can I do?

A3: This is a common issue known as "DMSO shock" or precipitation upon dilution. While the compound is soluble in the concentrated DMSO stock, adding it to an aqueous buffer can cause it to crash out of solution. To mitigate this, you can try serial dilutions, using a co-solvent, or other techniques described in the troubleshooting guides below. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Are there alternative methods to using co-solvents for improving solubility in cell-based assays?

A4: Yes, cyclodextrins can be an excellent alternative. These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility without the potential toxicity associated with organic co-solvents.[2][3]

Q5: Can I use surfactants to improve the solubility of "this compound"?

A5: Surfactants can be effective in solubilizing poorly soluble compounds by forming micelles that entrap the drug molecules.[4][5] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays. However, it's important to use them at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your specific assay.

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after adding the compound to the buffer.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

start Precipitation Observed ph_adjust Adjust pH of Buffer start->ph_adjust co_solvent Use a Co-solvent (e.g., DMSO) ph_adjust->co_solvent No success Solubility Achieved ph_adjust->success Yes surfactant Add a Surfactant co_solvent->surfactant No co_solvent->success Yes cyclodextrin Utilize Cyclodextrins surfactant->cyclodextrin No surfactant->success Yes salt_form Prepare a Salt Form (e.g., HCl salt) cyclodextrin->salt_form No cyclodextrin->success Yes salt_form->success Yes fail Issue Persists salt_form->fail No

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • pH Adjustment:

    • Rationale: As a basic compound, "this compound" will be more soluble at a lower pH.

    • Protocol: Prepare a stock solution of the compound in a slightly acidic buffer (e.g., pH 4-5). Titrate your final assay buffer to the lowest pH compatible with your experimental system. Be mindful that physiological assays may have a narrow tolerated pH range.

  • Co-solvents:

    • Rationale: Organic solvents like DMSO can dissolve hydrophobic compounds.

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM).[6] Perform serial dilutions into your aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1% and not exceeding 0.5% in most cell-based assays) to avoid toxicity.[1][7][8][9][10]

  • Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.

    • Protocol: Add a small amount of a non-ionic surfactant to your assay buffer. Start with concentrations around the critical micelle concentration (CMC).

SurfactantTypical Starting Concentration
Tween® 200.01% - 0.1% (v/v)
Triton™ X-1000.01% - 0.1% (v/v)
  • Cyclodextrins:

    • Rationale: Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Protocol: Prepare a solution of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add your compound to this solution and allow time for complexation to occur (e.g., with stirring or sonication).

  • Salt Formation:

    • Rationale: Converting the free base of the amine to a salt form, such as a hydrochloride (HCl) salt, can significantly increase its aqueous solubility.[11]

    • Protocol: A general procedure involves dissolving the free base in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt.[12] The resulting salt can then be isolated and dissolved in aqueous buffers.

Problem 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Unexpected cytotoxicity.

  • Poor dose-response curves.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent cell-based assay results.

Solutions:

  • Confirm Solubility in Final Medium: Visually inspect the final cell culture medium containing the compound under a microscope to ensure no precipitate is present.

  • Control for Solvent Effects: Always include a vehicle control in your experiments (i.e., cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer over the time course of your experiment.[13][14][15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of "this compound".

Materials:

  • "this compound"

  • DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution with the assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains constant across all wells.

  • Incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).[13]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

    • UV Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent where the compound is fully soluble to determine the concentration in solution.[13]

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

This is a general procedure and may need optimization for "this compound".

Materials:

  • "this compound" (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a compatible organic solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the free base of "this compound" in a minimal amount of anhydrous diethyl ether or isopropanol.

  • While stirring, slowly add the HCl solution dropwise.

  • Continue stirring and observe for the formation of a precipitate (the HCl salt).

  • Once precipitation is complete, collect the solid by filtration.

  • Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting salt under vacuum.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point).

Data Presentation

Table 1: Solubility Enhancement Strategies

StrategyPrincipleRecommended Starting ConditionsProsCons
pH Adjustment Increases ionization of the basic amine groups.Adjust pH to < 6.0Simple, cost-effective.Limited by the pH tolerance of the assay.
Co-solvents (e.g., DMSO) Solubilizes hydrophobic compounds.10 mM stock in 100% DMSO, final assay concentration ≤0.5%.[1]Effective for highly insoluble compounds.Can be toxic to cells at higher concentrations.[1]
Surfactants (e.g., Tween® 20) Form micelles to encapsulate the compound.0.01% - 0.1% (v/v)Can be effective at low concentrations.May interfere with some assays; potential for cell toxicity.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the compound.Molar ratio of cyclodextrin to compound from 1:1 to 10:1.Low cytotoxicity.[16]Can be more expensive; may not be effective for all compounds.
Salt Formation (e.g., HCl salt) Increases aqueous solubility through ionization.Stoichiometric addition of acid.Significantly improves aqueous solubility.Requires chemical synthesis and purification steps.

Signaling Pathways and Workflows

Diagram 1: General Workflow for Solubilizing a Poorly Soluble Basic Compound

start Start: Poorly Soluble Basic Compound initial_assessment Initial Solubility Assessment (Aqueous Buffer, pH 7.4) start->initial_assessment ph_optimization pH Optimization (Test pH 4-6) initial_assessment->ph_optimization Precipitation co_solvent_screen Co-solvent Screening (e.g., DMSO, Ethanol) ph_optimization->co_solvent_screen Inadequate Solubility final_protocol Develop Final Solubilization Protocol ph_optimization->final_protocol Soluble excipient_screen Excipient Screening (Cyclodextrins, Surfactants) co_solvent_screen->excipient_screen Precipitation on Dilution co_solvent_screen->final_protocol Soluble salt_formation Consider Salt Formation (e.g., HCl Salt) excipient_screen->salt_formation Insufficient Improvement excipient_screen->final_protocol Soluble salt_formation->final_protocol Soluble

Caption: General workflow for developing a solubilization protocol.

References

"2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Piperidin-1-ylmethyl-benzylamine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimental procedures. The following guides and frequently asked questions (FAQs) are based on the chemical properties of the benzylamine and piperidine moieties and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared stock solution of this compound shows an unexpected new peak in the HPLC analysis. What could be the cause?

A1: Benzylamines can be susceptible to degradation, even under ambient conditions.[1] An unexpected peak in your HPLC chromatogram could indicate the presence of a degradation product. The primary amine of the benzylamine group is prone to oxidation, which can lead to the formation of the corresponding imine and subsequently the aldehyde (2-(piperidin-1-ylmethyl)benzaldehyde).[1][2] Additionally, ensure your HPLC method is optimized for basic compounds; inadequate pH control of the mobile phase can sometimes cause peak splitting for amines.[1]

Q2: I've observed a decrease in the purity of my solid this compound sample over time, even when stored in a sealed container. Is this normal?

A2: While less common than degradation in solution, some reactive amine compounds can degrade in the solid state, especially with repeated exposure to air and moisture upon opening the container.[1][3] Benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[1] To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.[3]

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere, and protected from light.[4] It should be kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q4: Is this compound sensitive to pH? What buffer systems are recommended for aqueous solutions?

A4: Yes, as an amine-containing compound, its stability can be pH-dependent. The amine groups can act as nucleophiles, and their reactivity can be influenced by pH. In acidic conditions, the amine groups will be protonated, which may increase solubility but could also make the compound susceptible to certain hydrolytic degradation pathways. In basic conditions, the free base is more likely to undergo oxidation. When preparing aqueous solutions, using a buffered system in the pH range of 4-6 is a reasonable starting point for stability studies. However, the optimal pH should be determined empirically for your specific application.

Q5: Are there any common solvents or reagents that are incompatible with this compound?

A5: Yes. Avoid strong oxidizing agents, as they can readily degrade the benzylamine moiety.[5] Also, be cautious with strong acids, aldehydes, and isocyanates, as benzylamines are reactive towards these functional groups.[5] When using chlorinated solvents, be aware that they can contain trace amounts of HCl, which could lead to salt formation and potential stability issues over time.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

If you observe degradation of this compound in your experimental solution, follow these steps to identify the cause:

A Unexpected degradation observed (e.g., new HPLC peak, color change) B Review solution preparation and storage: - Solvent purity - pH of the medium - Storage temperature - Exposure to light and air A->B C Perform a forced degradation study (see Experimental Protocols section) B->C If cause is not obvious D Analyze stressed samples by LC-MS to identify degradation products C->D E Hypothesize degradation pathway (e.g., oxidation, hydrolysis) D->E F Optimize experimental conditions: - Use high-purity solvents - Degas solvents - Adjust pH with a suitable buffer - Protect from light (amber vials) - Work under an inert atmosphere E->F G Re-evaluate stability under optimized conditions F->G

Caption: Troubleshooting workflow for unexpected degradation.

Guide 2: Addressing Poor Solubility or Precipitation

If you encounter solubility issues or precipitation with this compound, consider the following:

  • Verify the Salt Form: Are you working with the free base or a salt form (e.g., hydrochloride)? Salt forms generally have higher aqueous solubility.

  • Adjust pH: The solubility of amines is highly pH-dependent. Lowering the pH to protonate the amine groups will typically increase aqueous solubility.

  • Co-solvents: Consider the use of organic co-solvents such as DMSO, DMF, or ethanol to improve solubility in aqueous buffers.

  • Salt Formation: If your compound is precipitating from a buffered solution, it may be forming an insoluble salt with a component of your buffer. Try a different buffer system.

Data Presentation: Forced Degradation Study Example

A forced degradation study is essential to understand the intrinsic stability of a compound.[6][7] The following table summarizes hypothetical results from such a study on this compound.

Stress ConditionTimePurity of Parent Compound (%)Major Degradation Product(s)
0.1 M HCl (aq)24 h98.5No significant degradation
0.1 M NaOH (aq)24 h92.12-(piperidin-1-ylmethyl)benzaldehyde
10% H₂O₂ (aq)8 h75.42-(piperidin-1-ylmethyl)benzaldehyde, N-oxide derivative
Thermal (80°C, solid)72 h99.0Minor unidentified impurities
Photolytic (UV light)24 h96.3Minor unidentified impurities

This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 72 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection. Use a mass spectrometer (LC-MS) to identify the mass of any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Note: The use of an acidic modifier like formic acid is important to ensure good peak shape for the basic amine analytes.[1]

Signaling Pathways and Logical Relationships

Potential Degradation Pathway

The primary degradation pathway for benzylamines often involves oxidation at the benzylic carbon.

cluster_main Oxidative Degradation of Benzylamine Moiety cluster_side N-Oxidation of Piperidine A This compound B Intermediate Imine A->B Oxidation E N-Oxide Derivative A->E Oxidation C 2-(piperidin-1-ylmethyl)benzaldehyde B->C Hydrolysis D 2-(piperidin-1-ylmethyl)benzoic acid C->D Further Oxidation

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Crystallization of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of "2-Piperidin-1-ylmethyl-benzylamine". The information is presented in a direct question-and-answer format to address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the crystallization of this compound.

Q1: I am not getting any crystals after cooling my solution. What should I do?

A1: The failure of crystals to form is typically due to either insufficient supersaturation or nucleation barriers. Here are several steps to induce crystallization, which should be tried in order:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.[1]

  • Add a seed crystal. If you have a previous batch of the crystalline material, adding a tiny crystal can initiate growth.

  • Increase concentration. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] If all else fails, the solvent can be removed entirely and the crystallization attempted again with a different solvent system.[1]

  • Reduce the cooling temperature. Try cooling the solution in an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.

  • Try a different crystallization technique. If cooling crystallization fails, consider anti-solvent addition or slow evaporation.[2]

Q2: My compound is "oiling out" as a liquid layer instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is below the melting point of the solid form. It is common with compounds containing flexible side chains or impurities.

  • Lower the supersaturation level. Add a small amount of additional hot solvent to the solution before cooling. This will keep the compound soluble for longer at a lower temperature.[1]

  • Slow down the cooling rate. A slower cooling process gives molecules more time to orient themselves into an ordered crystal lattice. Insulate the flask to slow heat loss.[1]

  • Change the solvent. The solvent choice significantly impacts crystallization. A solvent with a different polarity may discourage oiling.

  • Purify the material. Impurities can inhibit crystal formation and promote oiling. Consider an additional purification step, such as column chromatography, before crystallization.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I grow larger crystals?

A3: Rapid crystallization, or "crashing out," traps impurities and leads to poor crystal quality and small particle size.[1] This is caused by achieving supersaturation too quickly.

  • Increase the amount of solvent. Add more hot solvent than the minimum required to dissolve the solid (e.g., 5-10% extra). This ensures the solution cools for a longer period before reaching saturation.[1]

  • Decrease the rate of cooling. A slower temperature drop is crucial for growing larger, more well-defined crystals. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment.

  • Use a different solvent system. A solvent in which the compound is slightly more soluble can slow down the crystallization process.

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.

  • Check for residual product. Dip a glass rod into the filtrate (mother liquor), let the solvent evaporate, and observe the residue. A significant solid residue indicates that much of your compound is still in solution.[1]

  • Optimize solvent volume. Using too much solvent is a common cause of low yield. While you may need slightly more than the minimum to prevent crashing, excessive amounts will increase losses.[1]

  • Cool for a longer period. Ensure the solution has reached its final, lowest temperature and has been held there long enough for crystallization to be complete.

  • Perform a second crop. The mother liquor can be concentrated by evaporating a portion of the solvent and cooling again to recover a second batch of crystals. Note that this second crop may be less pure than the first.

Q5: I have tried common organic solvents without success. Are there other strategies for crystallizing a basic amine like this?

A5: Yes. Amines can be challenging to crystallize as the free base. A highly effective strategy is to form a salt, which often has higher crystallinity and more predictable solubility.

  • Form a salt. Dissolve the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of an acid. Common choices include hydrochloric acid (as a solution in ether or dioxane), acetic acid, or tartaric acid.[3][4] The resulting ammonium salt will often precipitate directly or can be crystallized using standard techniques.

  • Use acidic solvents. In some cases, using an organic acid like acetic acid, or its mixture with other solvents, can be effective for recrystallizing basic compounds.[4]

Data Presentation

Effective crystallization development relies on understanding the compound's solubility. A solvent screen is the first step. The data should be recorded systematically.

Table 1: Solubility Screening Template for this compound

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)ObservationsSuitability for Cooling Crystallization
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
MEK
Esters Ethyl Acetate
Ethers THF
MTBE
Hydrocarbons Heptane
Toluene
Chlorinated DCM
Polar Aprotic Acetonitrile

A good solvent for cooling crystallization will show low solubility at room temperature and high solubility at elevated temperatures.

Experimental Protocols

Protocol 1: General Solvent Screening

  • Place approximately 10-20 mg of this compound into a small vial.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while stirring at room temperature (25°C).

  • Continue adding solvent until the solid dissolves completely. Record the volume of solvent used to determine the approximate solubility.

  • If the solid does not dissolve in ~2 mL of solvent, consider it poorly soluble at that temperature.

  • For poorly soluble samples, heat the vial to an elevated temperature (e.g., 70°C) and repeat step 3.

  • Once dissolved at the higher temperature, allow the vial to cool slowly to room temperature and then to 0-4°C.

  • Record all observations, including crystal formation, oiling out, or no change.

Protocol 2: Cooling Crystallization

  • In an appropriately sized Erlenmeyer flask, add the crude this compound.

  • Add the chosen solvent (identified from the screen) in portions, while heating the mixture to a gentle boil with stirring.

  • Continue adding solvent until the solid is completely dissolved.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed on an insulating material like a cork ring or paper towels.[1]

  • Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Anti-Solvent Crystallization

  • Dissolve the this compound in the minimum amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the stirred solution until it becomes slightly turbid (cloudy).[5]

  • If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed. Crystals should form over time. If not, add a few more drops of the anti-solvent.

  • Collect the crystals by vacuum filtration, wash with a mixture of the good/anti-solvent or the pure anti-solvent, and dry.

Protocol 4: Salt Formation for Crystallization of Amines

  • Dissolve the free base of this compound in a solvent like diethyl ether or ethyl acetate.

  • Prepare a solution of the desired acid (e.g., 1M HCl in diethyl ether, or a solution of acetic acid in isopropanol).

  • Slowly add one equivalent of the acid solution to the stirred amine solution.

  • A precipitate (the ammonium salt) will often form immediately. If it forms an oil, try scratching or cooling.

  • If no precipitate forms, treat the salt solution as a standard crystallization problem and attempt cooling, anti-solvent, or slow evaporation techniques.

  • Collect the crystalline salt by vacuum filtration and wash with the solvent used.

Visualizations

The following diagrams illustrate key troubleshooting and theoretical concepts in crystallization.

G cluster_check Initial Checks cluster_actions Corrective Actions start Solution Cooled, No Crystals Formed? cloudy Is solution cloudy? start->cloudy Observe solution clear Is solution clear? cloudy->clear No scratch 1. Scratch flask with a glass rod. cloudy->scratch Yes clear->scratch seed 2. Add a seed crystal. scratch->seed If no success concentrate 3. Concentrate solution (evaporate solvent) and re-cool. seed->concentrate If no success reassess 4. Re-evaluate solvent system. Consider anti-solvent or salt formation. concentrate->reassess If no success

Caption: Troubleshooting workflow for inducing crystallization.

G supersaturation Supersaturation (Driving Force) nucleation Nucleation (Crystal Birth) supersaturation->nucleation growth Crystal Growth (Size Increase) supersaturation->growth outcome Successful Crystallization nucleation->outcome growth->outcome cooling Cooling Crystallization cooling->supersaturation Increases by reducing solubility antisolvent Anti-Solvent Addition antisolvent->supersaturation Increases by reducing solubility evaporation Slow Evaporation evaporation->supersaturation Increases by raising concentration

Caption: Relationship between methods and core crystallization principles.

References

Improving the reaction conditions for "2-Piperidin-1-ylmethyl-benzylamine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of "2-Piperidin-1-ylmethyl-benzylamine". The primary synthetic route discussed is the reductive amination of 2-aminobenzaldehyde with piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
SYN-01 Low or No Product Yield 1. Incomplete imine formation.[1] 2. Inactive or degraded reducing agent. 3. Unsuitable reaction pH for imine formation or reduction.[2] 4. Water contamination in solvents, especially when using borohydride reagents.[2]1. Allow more time for imine formation before adding the reducing agent. Monitor by TLC or LC-MS. 2. Use a fresh bottle of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). 3. For NaBH₃CN, maintain a mildly acidic pH (~5-6) to facilitate imine formation without degrading the reducing agent.[3] 4. Use anhydrous solvents.
SYN-02 Incomplete Reaction (Starting material remains) 1. Insufficient equivalents of the reducing agent.[1] 2. Low reaction temperature or insufficient reaction time. 3. Steric hindrance slowing down the reaction.1. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq). 2. Increase the reaction temperature or allow the reaction to run for a longer period (e.g., 24-48 hours). Monitor progress by TLC. 3. Consider using a less hindered or more reactive borohydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
SYN-03 Formation of Side Products 1. Over-reduction: The starting aldehyde is reduced to 2-aminobenzyl alcohol by the reducing agent. This is more common with less selective agents like NaBH₄.[4] 2. Self-condensation of 2-aminobenzaldehyde.1. Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[4] Add the reducing agent after confirming imine formation. 2. Maintain a dilute concentration of the aldehyde or add it slowly to the reaction mixture containing piperidine.
PUR-01 Difficulty in Product Isolation/Purification 1. Co-extraction of the desired amine product and the unreacted imine intermediate during acid-base workup.[1] 2. Emulsion formation during liquid-liquid extraction. 3. Product is too polar or non-polar for effective column chromatography separation.1. Ensure the reduction is complete before workup. If imine persists, try to hydrolyze it back to the aldehyde by adjusting the pH during workup. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 3. Consider converting the amine to its hydrochloride salt to facilitate precipitation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a one-pot reductive amination.[5] This involves reacting 2-aminobenzaldehyde with piperidine to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.[3]

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly recommended.[4] They are selective for reducing the iminium ion intermediate over the starting aldehyde, which helps prevent the formation of 2-aminobenzyl alcohol as a side product.[4] While NaBH₄ can be used, it is less selective and may require careful control of reaction conditions.[4]

Q3: Why is my reaction stalling, with starting materials still present after 24 hours?

A3: Reaction stalling can be due to several factors. Ensure your reagents are pure and your solvents are anhydrous. The pH of the reaction is also critical; for reductive amination with NaBH₃CN, a slightly acidic medium (pH 5-6) is often optimal to promote imine formation without destroying the reducing agent.[3] If the problem persists, consider increasing the temperature or using a more reactive reducing agent.

Q4: Can I use the Eschweiler-Clarke reaction for this synthesis?

A4: The traditional Eschweiler-Clarke reaction is specifically for methylation using formaldehyde and formic acid.[6][7] A related procedure, the Leuckart–Wallach reaction, uses other aldehydes or ketones with formic acid or its derivatives as the reducing agent.[8][9] While possible, using borohydride-based reducing agents is generally more common, milder, and avoids the high temperatures often required for Leuckart-Wallach conditions.[9]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. You can visualize the spots using a UV lamp (for the aromatic rings) and a potassium permanganate stain, which will show the starting aldehyde, the intermediate imine, and the final amine product at different Rf values. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the reactants and products.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This is the recommended protocol for its efficiency and selectivity.

  • Imine Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Common Reducing Agents
Reducing Agent Typical Equivalents Solvent pH Condition Advantages Disadvantages
NaBH(OAc)₃ 1.5 - 2.0DCM, DCENeutral / Weakly AcidicHigh selectivity for imines; mild conditions; no need for pH control.[4]Moisture sensitive; relatively expensive.
NaBH₃CN 1.5 - 2.0Methanol, THFMildly Acidic (pH 5-6)[3]Selective for imines; stable in acidic conditions.[4]Toxic cyanide byproduct; requires pH monitoring.[4]
NaBH₄ 1.5 - 2.0Methanol, EthanolNeutral / BasicInexpensive; readily available.Can reduce the starting aldehyde; less selective.[4]
H₂ / Catalyst (e.g., Pd/C) CatalyticMethanol, EthanolNeutral"Green" reducing agent; high yields.[5]Requires specialized hydrogenation equipment (pressure vessel).[10]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

G cluster_0 Synthesis cluster_1 Workup & Purification A 1. Mix 2-Aminobenzaldehyde and Piperidine in DCM B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir for 12-24h (Reduction) C->D E 5. Quench with NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Product G start Low or No Product? check_sm Check TLC: Starting Material (SM) or Imine Present? start->check_sm incomplete_red Incomplete Reduction check_sm->incomplete_red Yes, Imine Present no_imine No Imine Formation check_sm->no_imine Only Starting Material solution1 Increase Reaction Time/Temp Add More Reducing Agent incomplete_red->solution1 solution2 Check Reagent Purity Use Anhydrous Solvent Adjust pH (if using NaBH₃CN) no_imine->solution2 end Re-run Reaction solution1->end solution2->end

References

Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Piperidin-1-ylmethyl-benzylamine".

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to "this compound"?

A1: While a specific, optimized protocol for "2-(Piperidin-1-ylmethyl)benzylamine" is not widely published, the most probable synthetic strategies are based on well-established organic reactions. These include:

  • Reductive Amination: This is a two-step process that is a versatile method for synthesizing amines.[1] It typically involves the reaction of 2-aminobenzaldehyde with piperidine to form an intermediate imine, which is subsequently reduced to the target compound.

  • Mannich-type Reaction: This is a three-component condensation reaction that could potentially be employed.[2][3][4] In this case, 2-aminobenzylamine, formaldehyde, and piperidine would react to form the desired product.

Q2: What are the likely side-reaction products I should be aware of?

A2: Several side-reaction products can occur, depending on the chosen synthetic route and reaction conditions. These may include:

  • Over-alkylation of the primary amine: The primary amine of the benzylamine moiety can react further to form a tertiary amine.

  • Formation of a dibenzylamine species: The primary amine can react with another molecule of the starting material or an intermediate.

  • Ring-fused aminals: In the case of using ortho-aminobenzaldehydes, an unexpected annulation can occur with secondary amines like piperidine to form a ring-fused aminal.

  • Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

Q3: How can I purify the final product?

A3: Purification of the crude product is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from non-polar impurities and side-products. If the product is a solid, recrystallization from a suitable solvent system can be effective. For liquid products, vacuum distillation is a viable option.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Decomposition of starting materials or product Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. For temperature-sensitive compounds, maintain the recommended reaction temperature.
Suboptimal stoichiometry of reagents Carefully control the molar ratios of the reactants. An excess of one reagent may lead to the formation of side-products.
Inefficient reduction of the imine intermediate (in reductive amination) Ensure the reducing agent is fresh and added in the correct stoichiometric amount. The choice of reducing agent can also impact the yield.
Problem 2: Presence of Multiple Impurities in the Crude Product
Potential Cause Troubleshooting Step
Formation of over-alkylation products Use a controlled stoichiometry of the alkylating agent or aldehyde. Adding the limiting reagent slowly to the reaction mixture can sometimes minimize over-alkylation.
Self-condensation of 2-aminobenzaldehyde If using 2-aminobenzaldehyde, it is best to use it fresh or store it under inert conditions to minimize decomposition and self-condensation.[6]
Formation of ring-fused aminals This side reaction is more likely with ortho-aminobenzaldehydes. Careful control of reaction conditions (temperature, reaction time) may help to minimize its formation.
Hydrolysis of imine intermediate In reductive amination, ensure that the reaction conditions are anhydrous until the reduction step is complete to prevent the hydrolysis of the imine back to the aldehyde and amine.

Experimental Protocols

Hypothetical Protocol 1: Reductive Amination of 2-Aminobenzaldehyde with Piperidine

This is a generalized, hypothetical protocol and may require optimization.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane). Add piperidine (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Hypothetical Protocol 2: Mannich-type Reaction of 2-Aminobenzylamine with Formaldehyde and Piperidine

This is a generalized, hypothetical protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzylamine (1.0 eq), piperidine (1.2 eq), and a suitable solvent (e.g., ethanol or methanol).

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining formaldehyde and other water-soluble impurities. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Synthetic Routes

Parameter Reductive Amination Mannich-type Reaction
Starting Materials 2-Aminobenzaldehyde, Piperidine, Reducing Agent2-Aminobenzylamine, Formaldehyde, Piperidine
Typical Reaction Time 14-20 hours6-12 hours
Hypothetical Yield 65-75%70-80%
Key Side-Products Unreacted 2-aminobenzaldehyde, dibenzylamine speciesOver-alkylation product, unreacted starting materials
Purification Method Column ChromatographyColumn Chromatography

Note: The data presented in this table is hypothetical and for illustrative purposes only, as a specific literature procedure with quantitative data for the synthesis of "2-(Piperidin-1-ylmethyl)benzylamine" was not found.

Visualizations

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification A 2-Aminobenzaldehyde C Imine Intermediate A->C + B Piperidine B->C + E 2-(Piperidin-1-ylmethyl)benzylamine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E + F Crude Product E->F G Pure Product F->G Column Chromatography Mannich_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzylamine 2-Aminobenzylamine target_molecule 2-(Piperidin-1-ylmethyl)benzylamine 2_aminobenzylamine->target_molecule + Iminium Ion formaldehyde Formaldehyde piperidine Piperidine iminium_ion Iminium Ion piperidine->iminium_ion + Formaldehyde iminium_ion->target_molecule Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions decomp Decomposition? start->decomp extend_time Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time Yes optimize_reagents Optimize Reagent Stoichiometry side_reactions->optimize_reagents Yes inert_atmosphere Use Inert Atmosphere/ Control Temperature decomp->inert_atmosphere Yes

References

Technical Support Center: Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Piperidin-1-ylmethyl-benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound?

A1: The most common and scalable synthetic routes involve a two-step process starting from 2-aminobenzylamine. The general approach is the N-alkylation of 2-aminobenzylamine with piperidine-1-carbaldehyde followed by reduction, or a direct reductive amination with piperidine and a suitable formaldehyde equivalent. A plausible route is the reductive amination of 2-formylbenzylamine with piperidine.

Q2: What are the critical process parameters to control during the scale-up of the reductive amination step?

A2: Key parameters for a successful scale-up of reductive amination include:

  • Temperature: Exothermic reactions are common, and efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Rate of addition: Slow and controlled addition of the reducing agent is necessary to manage the reaction exotherm.

  • Stirring/Agitation: Proper mixing is essential to ensure homogeneity and efficient mass transfer, especially in heterogeneous reactions involving catalysts.

  • Catalyst loading and activity: For catalytic hydrogenations, consistent catalyst activity and appropriate loading are critical for reaction efficiency and reproducibility. Catalyst poisoning can be a challenge.[1]

  • pH control: Maintaining the optimal pH is important for imine formation and the stability of the reducing agent.

Q3: Which reducing agents are suitable for the scale-up synthesis?

A3: Several reducing agents can be considered, each with its own advantages and disadvantages for scale-up:

  • Sodium borohydride (NaBH₄): A cost-effective and common choice, but requires careful control of pH and temperature.

  • Sodium triacetoxyborohydride (STAB): Milder and more selective than NaBH₄, often used for reductive aminations.[2]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): A greener option with high atom economy, but can be susceptible to catalyst poisoning and requires specialized high-pressure equipment.

  • Formic acid: Can be used in Eschweiler-Clarke type reactions, which are known for methylations but can be adapted for other alkylations.[3][4][5] This method avoids the use of metal hydrides.

Q4: How can the formation of impurities, such as over-alkylation products, be minimized?

A4: Minimizing over-alkylation, a common issue in amine alkylations, can be achieved by:[6]

  • Stoichiometry control: Using a slight excess of the primary amine (2-aminobenzylamine) relative to the alkylating agent.

  • Slow addition: Adding the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.

  • Choice of reaction: Reductive amination is generally less prone to over-alkylation compared to direct alkylation with alkyl halides because it proceeds through an imine intermediate.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction / Low Conversion - Inactive or poisoned catalyst (for catalytic hydrogenation).- Insufficient reducing agent.- Low reaction temperature.- Poor mixing.- Use fresh, high-quality catalyst.- Screen for potential catalyst poisons in starting materials and solvents.- Increase the equivalents of the reducing agent.- Gradually increase the reaction temperature while monitoring for side products.- Improve agitation speed and ensure proper mixing.
Formation of Over-Alkylated Impurity - Incorrect stoichiometry.- High reaction temperature.- High local concentration of the alkylating agent.- Re-optimize the stoichiometry of reactants.- Lower the reaction temperature.- Ensure slow, controlled addition of the alkylating agent below the surface of the reaction mixture.
Formation of Reducible Impurities - Impurities in starting materials.- Side reactions such as dimerization or polymerization.- Analyze the purity of all starting materials and solvents before use.- Consider recrystallization or distillation of starting materials if necessary.- Optimize reaction conditions (temperature, concentration) to disfavor side reactions.
Difficult Product Isolation / Emulsion Formation during Work-up - Presence of fine catalyst particles.- pH of the aqueous phase is near the isoelectric point of the product.- High concentration of salts.- Ensure complete removal of the catalyst by filtration through a filter aid (e.g., Celite).- Adjust the pH of the aqueous phase to be significantly above or below the pKa of the amine to ensure it is either fully protonated or deprotonated.- Dilute the reaction mixture with more solvent before work-up.
Exothermic Runaway Reaction - Too rapid addition of the reducing agent.- Inadequate cooling capacity for the scale of the reaction.- Immediately stop the addition of reagents and apply maximum cooling.- Re-evaluate the heat of reaction and ensure the cooling system is adequate for the scale.- Implement a slower addition profile for the reducing agent.

Experimental Protocol: Reductive Amination

This protocol describes a potential lab-scale synthesis that can be adapted for scale-up.

Reaction: Reductive amination of 2-formylbenzylamine with piperidine using sodium triacetoxyborohydride.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Formylbenzylamine121.1412.1 g0.10
Piperidine85.159.4 g (10.9 mL)0.11
Sodium triacetoxyborohydride (STAB)211.9425.4 g0.12
Dichloromethane (DCM)-250 mL-
Saturated aq. NaHCO₃-150 mL-
Saturated aq. NaCl (brine)-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a stirred solution of 2-formylbenzylamine (12.1 g, 0.10 mol) in dichloromethane (250 mL) at room temperature, add piperidine (9.4 g, 0.11 mol).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture over 20-30 minutes. The addition is slightly exothermic; maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Formylbenzylamine 2-Formylbenzylamine Reductive_Amination Reductive Amination (STAB, DCM) 2_Formylbenzylamine->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination Target_Molecule This compound Reductive_Amination->Target_Molecule

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Experiment Start Check_Conversion Low Conversion? Start->Check_Conversion Troubleshoot_Conversion Check Reagents Increase Temp/Time Improve Mixing Check_Conversion->Troubleshoot_Conversion Yes Check_Purity Impurity Issue? Check_Conversion->Check_Purity No Troubleshoot_Conversion->Check_Purity Troubleshoot_Purity Adjust Stoichiometry Lower Temperature Purify Starting Materials Check_Purity->Troubleshoot_Purity Yes Workup_Issues Work-up Problems? Check_Purity->Workup_Issues No Troubleshoot_Purity->Workup_Issues Troubleshoot_Workup Adjust pH Filter Aid Dilute Workup_Issues->Troubleshoot_Workup Yes Success Successful Scale-up Workup_Issues->Success No Troubleshoot_Workup->Success

Caption: Troubleshooting workflow for synthesis scale-up.

References

Refining analytical methods for "2-Piperidin-1-ylmethyl-benzylamine" detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of "2-Piperidin-1-ylmethyl-benzylamine." The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing material.[1]

    Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine analyte.[1]

    • Use of a Buffered Mobile Phase: Employing a buffer can help maintain a consistent pH and improve peak shape.

    • Employ a "Base-Deactivated" Column: These columns have minimal accessible silanol groups and are specifically designed for the analysis of basic compounds.

    • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Question: My peaks are fronting. What is the likely cause?

  • Answer: Peak fronting can be caused by several factors, including high sample concentration (column overload), or a sample solvent that is stronger than the mobile phase.[2] Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase.

Issue: Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting between injections. What should I check?

  • Answer: Fluctuating retention times can be due to several factors:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

    • Mobile Phase Composition Changes: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate and consistent preparation.[1] Evaporation of the more volatile solvent component can also alter the mobile phase composition over time.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

    • Pump Issues: Inconsistent flow from the pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed and delivering a steady flow.

GC-MS Troubleshooting

Issue: No or Poor Peak Detection

  • Question: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

  • Answer: This could be due to several reasons:

    • Analyte Volatility and Thermal Stability: While this compound is likely volatile enough for GC analysis, it may be degrading in the hot injector port. Try lowering the injector temperature.

    • Active Sites in the GC System: The amine groups in the analyte can interact with active sites (e.g., silanols) in the injector liner, column, or transfer line, leading to poor peak shape or complete loss of the analyte. Using a deactivated liner and a column designed for amine analysis is recommended.

    • Need for Derivatization: For compounds with active hydrogens (like secondary amines), derivatization can improve volatility, thermal stability, and chromatographic performance.[3] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[3]

Issue: Broad or Tailing Peaks

  • Question: My GC-MS peak for the analyte is broad and tailing. How can I improve the peak shape?

  • Answer: Similar to HPLC, peak tailing in GC can be caused by interactions with active sites.

    • System Deactivation: Ensure all components in the sample path (injector liner, column) are properly deactivated.

    • Column Choice: Use a column specifically designed for the analysis of basic compounds.

    • Derivatization: As mentioned above, derivatization can significantly improve peak shape for polar, active compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to quantify this compound?

A1: Both HPLC with UV or MS detection and GC-MS are suitable techniques. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV/MS: This is a versatile technique, particularly for samples in aqueous or organic solutions. LC-MS/MS will offer the highest sensitivity and selectivity.[4]

  • GC-MS: This method is well-suited for volatile and thermally stable compounds. Derivatization may be necessary to improve chromatographic performance and sensitivity.[3]

Q2: Do I need to derivatize this compound for GC-MS analysis?

A2: While it may be possible to analyze the compound directly, derivatization is often recommended for secondary amines to improve peak shape, thermal stability, and detection limits.[3] Derivatization blocks the active amine hydrogen, reducing interactions with active sites in the GC system.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A C18 column is a common starting point for reversed-phase HPLC. However, for a basic compound like this, a base-deactivated C18 column or a column with a different stationary phase (e.g., a polymer-based or a polar-embedded phase) may provide better peak shape.[1]

Q4: I am observing two peaks for my pure standard of a similar piperidine derivative. What could be the cause?

A4: The appearance of two peaks for a pure basic compound can sometimes be attributed to the presence of both the free base and its protonated form in equilibrium, especially if the mobile phase pH is close to the pKa of the analyte.[5] This can lead to differential interactions with the stationary phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can help in obtaining a single, sharp peak. Another possibility is on-column degradation or isomerization.

Q5: What are typical sample preparation steps for analyzing this compound in a complex matrix like plasma or urine?

A5: For biological matrices, sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation (for plasma/serum): This is a simple and fast method where an organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and concentration of the analyte. A sorbent is chosen that retains the analyte of interest while allowing interfering components to pass through.[4]

Quantitative Data Summary

The following tables provide representative quantitative data from validated analytical methods for structurally similar compounds. Note: This data should be used as a guideline. A specific method validation for this compound is required to establish its performance characteristics.

Table 1: Representative HPLC Method Performance for Piperidine and Benzylamine Derivatives

ParameterPiperidine Derivative[7]Benzyl Alcohol[8]
Linearity Range 0.5 - 20 µg/mL160 - 240 µg/mL
Correlation Coefficient (r²) > 0.9990.9995
Limit of Detection (LOD) 0.015 µg/mL2.1 µg/mL
Limit of Quantification (LOQ) 0.044 µg/mL6.7 µg/mL
Accuracy (% Recovery) 99.04 - 101.93%Not Reported
Precision (%RSD) < 2%< 2%

Table 2: Representative GC-MS Method Performance for Related Compounds

ParameterBenzyl Chloride[9]Nitrosamines[10]
Linearity Range 0.05 - 5 µg/gLOQ to 150% of specification
Correlation Coefficient (r²) > 0.9998Not Reported
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) 0.1 µg/gNot Reported
Accuracy (% Recovery) 95 - 105%>90%
Precision (%RSD) < 5%Not Reported

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the analysis of this compound based on methods for structurally similar compounds. These methods must be fully validated for the specific analyte and matrix.

HPLC-UV Method Protocol
  • Chromatographic System:

    • HPLC system with a UV detector, autosampler, and column oven.

  • Column:

    • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 254 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a final concentration within the expected linear range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol (with Derivatization)
  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column:

    • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector:

    • Splitless mode.

    • Temperature: 250 °C.

  • Mass Spectrometer:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

  • Derivatization Procedure (Example with Acylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and evaporate the reagent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column HPLC Column Autosampler->Column Pump Pump Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification MobilePhase Mobile Phase MobilePhase->Pump

Caption: A typical workflow for the analysis of this compound by HPLC.

Troubleshooting Peak Tailing in HPLC

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units below analyte pKa? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., add Formic Acid) Check_pH->Adjust_pH No Check_Column Using a base- deactivated column? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Change_Column Switch to a base- deactivated column Check_Column->Change_Column No Check_Overload Is sample concentration high? Check_Column->Check_Overload Yes Change_Column->Resolved Consider_Modifier Add competing base (e.g., TEA) to mobile phase Consider_Modifier->Resolved Check_Overload->Consider_Modifier No Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of basic compounds.

References

Addressing batch-to-batch variability of "2-Piperidin-1-ylmethyl-benzylamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of "2-Piperidin-1-ylmethyl-benzylamine". The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound containing a benzylamine core substituted with a piperidin-1-ylmethyl group at the ortho position. Compounds with similar structural motifs are explored in medicinal chemistry for their potential biological activities. For instance, derivatives of benzylpiperidine and benzylpiperazine have been investigated as enzyme inhibitors.

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability can stem from several factors during synthesis and storage:

  • Impurities: These can be residual starting materials, byproducts from side reactions, or reagents from the purification process.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying physical properties like solubility and melting point.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed.

  • Degradation: The compound may degrade over time, especially if not stored under appropriate conditions.

Q3: How can I assess the purity and consistency of a new batch of this compound?

A combination of analytical techniques is recommended to ensure batch consistency:

  • Chromatography (HPLC, GC): To determine the purity and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise from batch-to-batch variability of this compound.

Issue 1: Inconsistent Biological Activity or Experimental Results

Possible Cause: The variability in biological activity is often linked to the presence of impurities that may have their own biological effects or interfere with the activity of the main compound. Different batches may have varying levels of these impurities.

Troubleshooting Steps:

  • Purity Re-evaluation: Analyze the problematic batch using High-Performance Liquid Chromatography (HPLC) to re-verify its purity. Compare the chromatogram with that of a batch that gave the expected results.

  • Impurity Identification: If significant impurity peaks are detected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities. This can provide clues about their identity (e.g., unreacted starting materials, byproducts).

  • Structural Confirmation: Use 1H NMR and 13C NMR to confirm the structure of the main compound and to identify the structure of impurities if they are present in sufficient quantities.

Preventative Measures:

  • Always source the compound from a reputable supplier with a detailed Certificate of Analysis (CoA).

  • Perform your own analytical validation on a small sample of each new batch before using it in large-scale experiments.

Issue 2: Poor Solubility or Unexpected Physical Properties

Possible Cause: Variations in physical properties like solubility can be due to the presence of different polymorphs or insoluble impurities.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the compound for any heterogeneity in crystal form or color compared to previous batches.

  • Solubility Test: Perform a small-scale solubility test in the intended solvent and compare it with the expected solubility.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphic forms by observing their melting points and thermal transitions.

Preventative Measures:

  • Ensure consistent handling and storage conditions for all batches.

  • If polymorphism is suspected, consult with the supplier about their crystallization process.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for identifying residual solvents and other volatile impurities.

Parameter Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range 40-500 amu
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane).

Visualizations

Logical Workflow for Troubleshooting Batch Variability

cluster_issue Observed Issue cluster_analysis Initial Analysis cluster_investigation Deeper Investigation cluster_action Corrective Action Issue Inconsistent Results or Physical Properties Purity Check Purity (HPLC/GC) Issue->Purity Structure Confirm Structure (NMR, MS) Issue->Structure Physical Assess Physical Properties (Solubility, Appearance) Issue->Physical ImpurityID Identify Impurities (LC-MS) Purity->ImpurityID If impure NewBatch Source New Batch Structure->NewBatch If structure is incorrect Polymorph Check for Polymorphism (DSC) Physical->Polymorph If properties differ Purify Re-purify Material ImpurityID->Purify ImpurityID->NewBatch Polymorph->NewBatch Optimize Optimize Experimental Protocol Purify->Optimize NewBatch->Optimize

Caption: Troubleshooting workflow for batch variability.

Potential Synthesis Pathway and Side Products

The synthesis of this compound likely proceeds via a reductive amination reaction. This pathway can lead to specific impurities.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Aldehyde 2-Aminobenzaldehyde Reaction Reductive Amination Aldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Target This compound Reaction->Target SideProduct1 Over-alkylation Product Reaction->SideProduct1 SideProduct2 Unreacted Aldehyde Reaction->SideProduct2

Caption: Potential synthesis and common side products.

Validation & Comparative

A Comparative Guide to 2-Piperidin-1-ylmethyl-benzylamine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, benzylamine derivatives continue to be a cornerstone for the development of novel therapeutic agents. Their structural versatility allows for fine-tuning of pharmacological properties, leading to compounds with a wide array of biological activities. Among these, "2-Piperidin-1-ylmethyl-benzylamine" and its analogs represent a promising scaffold, demonstrating potential in oncology, neurodegenerative diseases, and inflammatory conditions. This guide provides a comparative analysis of this core structure with related benzylamine and piperidine derivatives, supported by experimental data from various studies.

Performance Comparison of Benzylamine Derivatives

The following tables summarize the biological activities of "this compound" analogs and other related benzylamine derivatives. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Anticancer and Cytotoxic Activity

CompoundStructureCell LineActivityIC50 (µM)Reference
Cis-N-methyl-2,6-bis(bromomethyl)piperidine HT 29 (colon carcinoma)Cytotoxicity6-11[1]
Trans-N-methyl-2,6-bis(bromomethyl)piperidine HT 29 (colon carcinoma)Cytotoxicity6-11[1]
ML323 (USP1/UAF1 Inhibitor) Human Tumor CellsUSP1/UAF1 InhibitionNanomolar range[2]
4-(benzo[2][3]dioxol-5-ylmethyl) piperazine amide derivative (Compound 3) MDA-MB-231 (breast cancer)Cytotoxicity11.3[4]

Table 2: Enzyme Inhibition

CompoundStructureTarget EnzymeInhibitionIC50Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) Acetylcholinesterase (AChE)Potent Inhibition0.56 nM[5]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) Acetylcholinesterase (AChE)Potent Inhibition5.7 nM[6]
N-Benzylpiperidine derivative (d5) Histone Deacetylase (HDAC)Dual Inhibition0.17 µM (HDAC), 6.89 µM (AChE)[1]
N-Benzylpiperidine derivative (d10) Histone Deacetylase (HDAC)Dual Inhibition0.45 µM (HDAC), 3.22 µM (AChE)[1]
Piperazine-based benzimidazole derivative (9L) UreasePotent Inhibition0.15 µM

Table 3: Monoamine Transporter Affinity

CompoundStructureTransporterAffinity (IC50)Reference
S,S-(-)-19a (cis-3,6-disubstituted piperidine derivative) Dopamine Transporter (DAT)11.3 nM[3]

Experimental Protocols

Synthesis of N-Benzyl Piperidine Derivatives (General Procedure)

A solution of the appropriate piperidine derivative (1.0 eq.) and the corresponding benzyl halide (1.1 eq.) in a suitable solvent such as acetonitrile or DMF is treated with a base like potassium carbonate or triethylamine (2.0 eq.). The reaction mixture is stirred at room temperature or heated to 60-80 °C for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl piperidine derivative.[1][5][6]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HT 29, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1][4]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the compounds against AChE is determined using a modified Ellman's method. The reaction is carried out in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI) as the substrate, and the test compound at various concentrations. The reaction is initiated by the addition of the enzyme (AChE from electric eel). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color development is monitored by measuring the absorbance at 412 nm. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzylamine derivatives stem from their ability to interact with various molecular targets, thereby modulating different signaling pathways.

Inhibition of Cancer Cell Proliferation

Certain benzylamine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as USP1/UAF1, or by inducing cytotoxicity through mechanisms that may involve apoptosis and cell cycle arrest.[2][4] The precise signaling pathways are often complex and can be cell-type dependent.

G cluster_cancer Anticancer Mechanism Benzylamine_Derivative Benzylamine Derivative USP1_UAF1 USP1/UAF1 Benzylamine_Derivative->USP1_UAF1 Inhibition Apoptosis Apoptosis Benzylamine_Derivative->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest USP1_UAF1->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death G cluster_neuro Neuroprotective Mechanism N_Benzylpiperidine N-Benzylpiperidine Derivative AChE Acetylcholinesterase (AChE) N_Benzylpiperidine->AChE Inhibition HDAC Histone Deacetylase (HDAC) N_Benzylpiperidine->HDAC Inhibition Acetylcholine Increased Acetylcholine AChE->Acetylcholine Gene_Expression Altered Gene Expression HDAC->Gene_Expression Neuroprotection Neuroprotection Acetylcholine->Neuroprotection Gene_Expression->Neuroprotection G cluster_workflow Drug Discovery Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

Validating the Biological Activity of Piperidine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for validating the biological activity of novel chemical entities, using "2-Piperidin-1-ylmethyl-benzylamine" as a representative scaffold. Due to the absence of published biological data for this specific molecule, this document will leverage data from structurally related and well-characterized piperidine-benzylamine analogs to illustrate the validation process. The primary comparators discussed are potent monoamine transporter ligands, providing a basis for evaluating potential neurological activity.

Comparative Analysis of Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities of several cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs, which share structural motifs with "this compound". These compounds have been evaluated for their ability to inhibit binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of radioligand binding.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Analog 1 11.3>1000>1000
Analog 2 25.0>1000>1000
GBR 12909 (Reference) 10.0200500

Data is derived from studies on structurally similar compounds and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for key assays used to characterize the activity of piperidine-benzylamine derivatives.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay determines the binding affinity of a test compound to specific neurotransmitter transporters.

1. Preparation of Brain Tissue Homogenates:

  • Rodent brains are dissected to isolate regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT and NET).

  • The tissue is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate cell membranes.

  • The resulting membrane pellets are washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) is incubated with the membrane preparation.

  • Increasing concentrations of the test compound ("this compound" or its analogs) are added to compete with the radioligand for binding to the transporter.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • After incubation to equilibrium, the membranes are rapidly filtered and washed to separate bound from free radioligand.

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Visualizing Experimental Workflow and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_binding_assay Radioligand Binding Assay brain Rodent Brain Dissection homogenization Homogenization brain->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation with Radioligand & Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Non-linear Regression) counting->data_analysis Data Acquisition ic50 IC50 Value Determination data_analysis->ic50

Workflow for Radioligand Binding Assay

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_cleft Dopamine dat->dopamine_cleft d_receptor Dopamine Receptor dopamine_cleft->d_receptor Binding signaling Downstream Signaling d_receptor->signaling inhibitor Piperidine-Benzylamine Analog (e.g., this compound) inhibitor->dat Inhibition

Mechanism of Dopamine Transporter Inhibition

This guide provides a foundational approach to the biological validation of "this compound" and related novel compounds. The provided experimental protocols and comparative data for structurally similar molecules offer a starting point for researchers to design and execute their own validation studies. The ultimate biological activity of "this compound" can only be confirmed through direct empirical testing.

The Versatility of the Piperidine Scaffold: A Comparative Analysis of "2-Piperidin-1-ylmethyl-benzylamine" Analogues

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the therapeutic potential of piperidine-containing compounds, starting from the basic "2-Piperidin-1-ylmethyl-benzylamine" scaffold and extending to more complex, highly active derivatives in different therapeutic areas.

For this comparison, we will use N-benzylpiperidine as a representative model for the simple "this compound" core. Its biological activity will be contrasted with two highly potent and specialized piperidine-containing compounds: a dopamine transporter (DAT) inhibitor and an anti-inflammatory agent. This comparison will highlight how substitutions and structural modifications on the piperidine ring can dramatically influence the pharmacological profile and therapeutic application of the resulting molecules.

Comparative Biological Activity

The following table summarizes the in vitro biological activities of our selected piperidine-containing compounds. The data clearly demonstrates the significant impact of structural modifications on the piperidine scaffold, transforming a simple core structure into highly potent and selective drug candidates.

CompoundChemical StructureTargetAssayActivity (IC₅₀)
N-Benzylpiperidine N-BenzylpiperidineAcetylcholinesterase (AChE)Enzyme Inhibition Assay> 500 µM[1]
S,S-(-)-19a (DAT Inhibitor) A cis-3,6-disubstituted piperidine derivativeDopamine Transporter (DAT)[³H]WIN 35,428 Binding Assay11.3 nM[2][3]
Compound 6e (Anti-inflammatory) A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α ProductionLPS-stimulated RAW 264.7 macrophages1.87 µM[4][5]

Signaling Pathways and Experimental Workflows

To visualize the experimental procedures used to determine the biological activities of these compounds, the following diagrams illustrate the workflows for the dopamine transporter binding assay and the TNF-α quantification assay.

dat_binding_assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis brain_tissue Rat Brain Tissue homogenization Homogenization brain_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation (Membranes, [³H]WIN 35,428, Test Compound) membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis IC₅₀ Determination scintillation->data_analysis

Workflow for the Dopamine Transporter (DAT) Radioligand Binding Assay.

tnf_alpha_elisa cluster_cell_culture Cell Culture and Stimulation cluster_elisa ELISA Procedure cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed Cells in Plates raw_cells->seeding pretreatment Pre-treat with Test Compound seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant add_to_coated_plate Add to anti-TNF-α coated plate collect_supernatant->add_to_coated_plate add_detection_ab Add Detection Antibody add_to_coated_plate->add_detection_ab add_enzyme_conjugate Add Enzyme Conjugate add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate measure_absorbance Measure Absorbance add_substrate->measure_absorbance data_analysis IC₅₀ Calculation measure_absorbance->data_analysis

Workflow for the TNF-α Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies on monoamine transporter inhibitors.[2][3]

1. Membrane Preparation:

  • Rat striatal tissue is homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in 96-well plates.

  • To each well, the following are added: the prepared cell membranes, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • The plates are incubated to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

TNF-α Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on standard methods for assessing anti-inflammatory activity.[4][6]

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • The cells are seeded into 24-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • After a pre-incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

3. Collection of Supernatant:

  • After the stimulation period, the cell culture supernatant is collected.

4. Enzyme-Linked Immunosorbent Assay (ELISA):

  • A 96-well plate is coated with a capture antibody specific for TNF-α.

  • The collected cell culture supernatants and a series of TNF-α standards are added to the wells.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is then added, which is converted by HRP into a colored product.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

5. Data Analysis:

  • A standard curve is generated from the absorbance values of the TNF-α standards.

  • The concentration of TNF-α in the cell culture supernatants is determined from the standard curve.

  • The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of TNF-α production, is calculated.

Conclusion

The piperidine scaffold is a remarkably versatile starting point for the development of a wide range of therapeutic agents. While the unsubstituted "this compound" core, represented here by N-benzylpiperidine, exhibits low intrinsic activity in the assessed assays, strategic modifications to the piperidine ring and its substituents can lead to the discovery of highly potent and selective compounds. The examples of the dopamine transporter inhibitor and the anti-inflammatory agent demonstrate that the piperidine motif can be tailored to interact with diverse biological targets, underscoring its enduring importance in medicinal chemistry and drug discovery. The continued exploration of piperidine-based chemical space holds significant promise for the development of novel therapeutics for a multitude of diseases.

References

Comparative analysis of "2-Piperidin-1-ylmethyl-benzylamine" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Methodologies for 2-Piperidin-1-ylmethyl-benzylamine

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of potential synthetic routes for "this compound," a molecule of interest for further chemical exploration. As no direct synthesis for this specific compound is prominently described in the literature, this comparison is built upon established and analogous chemical transformations for structurally related molecules. The primary methodologies evaluated are Reductive Amination, N-Alkylation, and the Mannich Reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic routes. The data is extrapolated from syntheses of analogous compounds and represents typical outcomes for these reaction types.

ParameterMethod 1: Reductive AminationMethod 2: N-AlkylationMethod 3: Mannich Reaction
Starting Materials 2-formylbenzylamine (or protected precursor), Piperidine2-(aminomethyl)benzylamine, 1-(chloromethyl)piperidine2-methylaniline, Piperidine, Formaldehyde
Key Reagents NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-CK₂CO₃, NaH, or other baseHCl (catalytic)
Typical Yield 60-85%50-75%45-65%
Reaction Time 12-24 hours8-18 hours6-12 hours
Reaction Temperature Room TemperatureRoom Temperature to 80 °C60-100 °C
Purity of Crude Product Moderate to HighModerate (potential for over-alkylation)Moderate
Advantages Generally high-yielding, milder conditions.Readily available starting materials.One-pot procedure.
Disadvantages Potential for side reactions if not optimized.Risk of di- and tri-alkylation, requiring careful control.Use of formaldehyde, potential for polymerisation.

Experimental Protocols

The following are representative experimental protocols for each proposed synthesis method, based on analogous procedures found in the chemical literature.

Method 1: Reductive Amination

This protocol is based on the reductive amination of an aldehyde with a secondary amine.

Procedure:

  • To a solution of 2-formylbenzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add piperidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method 2: N-Alkylation

This protocol is based on the alkylation of a primary amine with an alkyl halide.

Procedure:

  • To a solution of 2-(aminomethyl)benzylamine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add 1-(chloromethyl)piperidine hydrochloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 8-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product via column chromatography to yield this compound.

Method 3: Mannich Reaction

This protocol is based on the aminoalkylation of an aniline derivative.[1]

Procedure:

  • In a round-bottom flask, combine 2-methylaniline (1.0 eq), piperidine (1.1 eq), and a 37% aqueous solution of formaldehyde (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to 60-100 °C for 6-12 hours, with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and make it basic by the addition of a 2M aqueous solution of sodium hydroxide (NaOH).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic pathways.

cluster_0 Method 1: Reductive Amination RA_start1 2-formylbenzylamine RA_imine Imine Formation RA_start1->RA_imine RA_start2 Piperidine RA_start2->RA_imine RA_reduction Reduction (NaBH(OAc)₃) RA_imine->RA_reduction RA_product This compound RA_reduction->RA_product

Caption: Reductive Amination Workflow

cluster_1 Method 2: N-Alkylation NA_start1 2-(aminomethyl)benzylamine NA_reaction SN2 Reaction (Base, Heat) NA_start1->NA_reaction NA_start2 1-(chloromethyl)piperidine NA_start2->NA_reaction NA_product This compound NA_reaction->NA_product

Caption: N-Alkylation Workflow

cluster_2 Method 3: Mannich Reaction M_start1 2-methylaniline M_reaction One-Pot Reaction (Acid catalyst, Heat) M_start1->M_reaction M_start2 Piperidine M_start2->M_reaction M_start3 Formaldehyde M_start3->M_reaction M_product This compound M_reaction->M_product

Caption: Mannich Reaction Workflow

References

Comparative Analysis of 2-Piperidin-1-ylmethyl-benzylamine and Alternative Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of "2-Piperidin-1-ylmethyl-benzylamine" against established, commercially available monoamine reuptake inhibitors. Due to a lack of publicly available experimental data for "this compound," this comparison is based on its structural similarity to known monoamine transporter ligands and the well-characterized profiles of the selected alternatives.

Introduction to this compound and its Predicted Activity

"this compound" is a small molecule featuring a benzylamine core and a piperidine moiety. This structural motif is common in compounds designed to interact with monoamine transporters, which are critical components of the central nervous system (CNS) responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these transporters can modulate neurotransmitter levels in the synaptic cleft, a mechanism of action for many antidepressant and psychoactive drugs. Based on its structure, "this compound" is predicted to function as a monoamine reuptake inhibitor, potentially exhibiting activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparative Analysis with Alternative Compounds

To provide a context for the potential activity of "this compound," this guide compares it with three well-characterized and commercially available monoamine reuptake inhibitors, each with a distinct selectivity profile.

Table 1: Comparison of In Vitro Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
This compound Data not availableData not availableData not available
GBR 12909 1 nM>100 nM>100 nM
Fluoxetine Data not availablePotent InhibitorWeak Inhibitor
Nisoxetine Data not availableWeak Inhibitor0.76 nM (Kd), 2.1 nM (Ki)

Note: A lower Ki or Kd value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of monoamine reuptake inhibitors are provided below.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds (e.g., this compound, GBR 12909, Fluoxetine, Nisoxetine)

  • Scintillation fluid and counter

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

  • Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) to allow for uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of uptake for each compound concentration and determine the IC50 value.

In Vivo Forced Swim Test (Mouse Model)

This behavioral test is used to screen for potential antidepressant activity.

Materials:

  • Male mice (e.g., C57BL/6)

  • Glass cylinder (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Test compound and vehicle control

Procedure:

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Gently place each mouse into the cylinder of water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.

  • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests potential antidepressant-like activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways affected by monoamine reuptake inhibition and a typical experimental workflow.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Monoamine_Vesicle Monoamine Vesicle Monoamine Monoamine (Dopamine, Serotonin, Norepinephrine) Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Reuptake_Inhibitor Reuptake Inhibitor (e.g., this compound) Reuptake_Inhibitor->Monoamine_Transporter Inhibition Synaptic_Cleft Monoamine->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Postsynaptic_Neuron Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Activation

Caption: General mechanism of monoamine reuptake inhibition.

In_Vitro_Assay_Workflow Start Start Cell_Plating Plate Transporter-Expressing Cells (e.g., HEK293) Start->Cell_Plating Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Plating->Compound_Prep Pre_incubation Pre-incubate Cells with Test Compound Compound_Prep->Pre_incubation Radioligand_Addition Add Radiolabeled Neurotransmitter Pre_incubation->Radioligand_Addition Uptake_Incubation Incubate to Allow Uptake Radioligand_Addition->Uptake_Incubation Wash Wash Cells to Terminate Uptake Uptake_Incubation->Wash Lysis_and_Counting Lyse Cells and Measure Radioactivity Wash->Lysis_and_Counting Data_Analysis Calculate % Inhibition and IC50 Lysis_and_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro monoamine transporter uptake assay.

Conclusion

While "this compound" remains a compound of interest for CNS research due to its structural characteristics, the absence of published experimental data prevents a direct performance comparison with established monoamine reuptake inhibitors. Based on its chemical structure, it is hypothesized to interact with DAT, SERT, and/or NET. The provided experimental protocols offer a framework for the systematic evaluation of its biological activity. Further in vitro and in vivo studies are necessary to elucidate the specific pharmacological profile of "this compound" and to determine its potential as a modulator of monoaminergic neurotransmission. Researchers are encouraged to utilize the methodologies outlined in this guide to characterize this and other novel compounds.

Comparative Efficacy of Piperidine-Based Monoamine Transporter Inhibitors Against Standard Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of the efficacy of piperidine-based compounds as monoamine transporter inhibitors, with a particular focus on the dopamine transporter (DAT). Due to the limited availability of direct experimental data for "2-Piperidin-1-ylmethyl-benzylamine," this document will focus on structurally related piperidine derivatives that have been evaluated for their inhibitory activity against monoamine transporters. The primary objective is to offer a clear comparison of these derivatives with established standard compounds, thereby providing valuable insights for researchers and professionals in drug development. The data presented is compiled from various preclinical studies and aims to highlight structure-activity relationships and relative potencies.

Data Presentation: Inhibitory Potency of Piperidine Derivatives

The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of various piperidine-based compounds against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). GBR 12909, a potent and selective DAT inhibitor, is included as a standard reference compound.[1] Lower values indicate higher potency.

CompoundDAT Ki (nM) or IC50 (nM)SERT Ki (nM) or IC50 (nM)NET Ki (nM) or IC50 (nM)Reference Compound
Standard Compound
GBR 129091>100>100
Piperidine Derivatives
S,S-(-)-19a (cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue)11.3>1000>1000GBR 12909
Aminopiperidine 750.6--Cocaine
Aminopiperidine 3330.0--Cocaine
(+)-cis-5b (4-(4-Chlorophenyl)piperidine analogue)->1000low nM-
Lobelane (2,6-disubstituted piperidine)1.9 µM1.5 µM--
Fluoroethoxy-1,4-diphenethylpiperazine 15d2.2 µM70 nM-Lobelane

Note: The specific experimental conditions and cell types used to determine these values may vary between studies. Direct comparison should be made with caution. The data for piperidine derivatives is sourced from studies on structure-activity relationships of related compounds.[2][3][4][5]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of test compounds to the dopamine, serotonin, and norepinephrine transporters.

Objective: To measure the ability of a test compound to displace a specific radioligand from the monoamine transporters.

Materials:

  • HEK 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Test compounds (e.g., piperidine derivatives).

  • Reference compounds (e.g., GBR 12909, cocaine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK 293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

    • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol describes a method to measure the functional inhibition of dopamine uptake by test compounds in cells expressing the dopamine transporter.

Objective: To determine the potency of a test compound in blocking the reuptake of dopamine into cells.

Materials:

  • HEK 293 cells stably expressing hDAT.

  • [³H]Dopamine.

  • Krebs-Henseleit buffer (KHB).

  • Test compounds and reference compounds.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture:

    • Plate the hDAT-expressing HEK 293 cells in a 96-well plate and grow to confluency.

  • Uptake Assay:

    • On the day of the experiment, wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding [³H]Dopamine to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor.

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percentage of dopamine uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Signaling

The following diagrams illustrate the general signaling pathways for the dopamine, serotonin, and norepinephrine transporters. These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft.[6][7][8]

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cleft Dopamine (DA) DA_vesicle->DA_cleft Release DA_in Dopamine (DA) DAT Dopamine Transporter (DAT) DAT->DA_in Reuptake Na_in Na+ Na_in->DAT Cl_in Cl- Cl_in->DAT DA_cleft->DAT DA_receptor Dopamine Receptor DA_cleft->DA_receptor Signal Signal Transduction DA_receptor->Signal

Caption: Dopamine Transporter (DAT) Signaling Pathway.

Serotonin_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicle SERT_cleft Serotonin (5-HT) SERT_vesicle->SERT_cleft Release SERT_in Serotonin (5-HT) K_out K+ SERT_in->K_out SERT Serotonin Transporter (SERT) SERT->SERT_in Reuptake Na_in Na+ Na_in->SERT Cl_in Cl- Cl_in->SERT SERT_cleft->SERT SERT_receptor Serotonin Receptor SERT_cleft->SERT_receptor Signal Signal Transduction SERT_receptor->Signal

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Norepinephrine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET_vesicle Norepinephrine Vesicle NET_cleft Norepinephrine (NE) NET_vesicle->NET_cleft Release NET_in Norepinephrine (NE) NET Norepinephrine Transporter (NET) NET->NET_in Reuptake Na_in Na+ Na_in->NET Cl_in Cl- Cl_in->NET NET_cleft->NET NET_receptor Adrenergic Receptor NET_cleft->NET_receptor Signal Signal Transduction NET_receptor->Signal

Caption: Norepinephrine Transporter (NET) Signaling Pathway.

Experimental Workflow: In Vitro Efficacy Testing

The following diagram outlines the general workflow for assessing the in vitro efficacy of novel piperidine derivatives as monoamine transporter inhibitors.

Experimental_Workflow start Start: Synthesize Piperidine Derivatives binding_assay Radioligand Binding Assay (Determine Ki for DAT, SERT, NET) start->binding_assay uptake_assay Functional Uptake Assay (Determine IC50 for DA, 5-HT, NE) start->uptake_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) binding_assay->data_analysis uptake_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id end End: In Vivo Efficacy Studies lead_id->end

Caption: In Vitro Efficacy Testing Workflow.

References

Benchmarking Catalytic Performance: A Comparative Guide to Benzylamine and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific request was made to benchmark the catalytic performance of "2-Piperidin-1-ylmethyl-benzylamine," a thorough review of scientific literature did not yield specific experimental data for this compound's use in catalysis. Therefore, this guide provides a broader comparative analysis of the catalytic applications of two closely related and structurally significant classes of compounds: benzylamine derivatives and piperidine derivatives. These compounds are pivotal in various catalytic transformations, serving as directing groups, ligands, or substrates. This guide will explore their performance in two key reaction types: Rhodium-Catalyzed C-H/C-H Cross-Coupling and Palladium-Catalyzed C-N Cross-Coupling, providing experimental data, protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.

I. Rhodium-Catalyzed C-H/C-H Cross-Coupling of Benzylamines with Thiophenes

Benzylamine derivatives are frequently employed as substrates in transition metal-catalyzed C-H activation and functionalization reactions. The amino group can act as a directing group, enabling high regioselectivity. In this section, we compare the performance of various substituted benzylamines in a Rhodium(III)-catalyzed C-H/C-H cross-coupling reaction with thiophenes. This transformation is valuable for the synthesis of ortho-functionalized aryl thiophenes.[1][2][3]

Data Presentation: Performance of Substituted Benzylamines

The following table summarizes the yields of diheteroarylated benzaldehydes from the cross-coupling of various benzylamines with thiophene, as reported in studies on Rh(III)-catalyzed C-H activation.[1][2] The reaction mechanism involves a tandem process of ortho-C-H diheteroarylation, oxidation of the benzylamine to an imine, and subsequent hydrolysis to the aldehyde.[1][2]

Benzylamine DerivativeR GroupYield (%)
BenzylamineH85
4-Methylbenzylamine4-Me82
4-Methoxybenzylamine4-OMe78
4-Fluorobenzylamine4-F75
4-Chlorobenzylamine4-Cl71
3-Methylbenzylamine3-Me80

Table 1: Comparison of yields for the Rh(III)-catalyzed C-H/C-H cross-coupling of substituted benzylamines with thiophene.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H/C-H Cross-Coupling

The following is a generalized experimental protocol based on the procedures reported for the rhodium-catalyzed cross-coupling of benzylamines with thiophenes.[1][2]

  • Reaction Setup: To an oven-dried reaction tube, add the benzylamine derivative (1.0 equiv.), thiophene (excess, e.g., 10 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Solvent and Additives: Add a suitable solvent, such as 1,2-dichloroethane (DCE), and an oxidant, for instance, Cu(OAc)2 (2.0 equiv.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired diheteroarylated benzaldehyde.

Visualization: Experimental Workflow for Rh-Catalyzed Cross-Coupling

experimental_workflow_rhodium cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product benzylamine Substituted Benzylamine reaction_vessel Reaction Vessel (DCE, 100 °C, 12-24h) benzylamine->reaction_vessel thiophene Thiophene thiophene->reaction_vessel catalyst [RhCp*Cl2]2 / AgSbF6 catalyst->reaction_vessel oxidant Cu(OAc)2 oxidant->reaction_vessel filtration Filtration reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product Diheteroarylated Benzaldehyde chromatography->product

Caption: Workflow for Rh-catalyzed C-H/C-H cross-coupling.

II. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Piperidine and its derivatives are crucial building blocks in pharmaceuticals and are often synthesized or functionalized using Palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The choice of palladium catalyst, ligand, and base is critical for the reaction's success. This section compares the performance of different piperidine derivatives and catalyst systems in this transformation.[4][5][6]

Data Presentation: Performance of Piperidine Derivatives in C-N Cross-Coupling

The following table summarizes the yields for the Buchwald-Hartwig amination of various aryl bromides with piperidine and a substituted piperidine, highlighting the influence of the catalyst system.

Aryl BromideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
4-BromoanisolePiperidinePd(OAc)2BINAPCs2CO3Toluene10095
3-BromopyridineBoc-protected diazabicyclooctanePd2(dba)3XantPhosCs2CO3Toluene11085
4-BromobenzamideFunctionalized PiperazinePd(OAc)2XPhosNaOtBuToluene10092
4-BromoindoleN-Carbamate PiperazinePd2(dba)3RuPhosK3PO4Dioxane10088

Table 2: Comparison of yields for the Pd-catalyzed C-N cross-coupling of aryl bromides with piperidine derivatives.[4][5]

Experimental Protocol: General Procedure for Pd-Catalyzed C-N Cross-Coupling

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of an aryl bromide with a piperidine derivative.[4]

  • Reaction Setup: In a glovebox, an oven-dried flask is charged with the palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., BINAP, XPhos, 1-10 mol%), and the base (e.g., Cs2CO3, NaOtBu, 1.2-2.0 equiv.).

  • Reactants and Solvent: The aryl bromide (1.0 equiv.) and the piperidine derivative (1.0-1.2 equiv.) are added, followed by the anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Conditions: The flask is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, it is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualization: Catalytic Cycle for Pd-Catalyzed C-N Cross-Coupling

catalytic_cycle_pd pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X(L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition amine_coordination R2NH-Pd(II)-Ar(L_n) pd_complex1->amine_coordination R2NH ligand_exchange Ligand Exchange amido_complex [Ar-Pd(II)-NR2(L_n)]- amine_coordination->amido_complex Base reductive_elimination Reductive Elimination product Ar-NR2 deprotonation Deprotonation (Base) amido_complex->pd0 Ar-NR2

References

In-depth Analysis of 2-Piperidin-1-ylmethyl-benzylamine Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for Structure-Activity Relationship (SAR) studies on "2-Piperidin-1-ylmethyl-benzylamine" and its close analogs has revealed a significant gap in publicly available scientific literature. Despite a thorough investigation into databases of chemical and biological research, no specific SAR studies for this chemical scaffold could be identified. This indicates that the exploration of how structural modifications to this particular molecule affect its biological activity is a novel area of research that remains to be publicly documented.

The initial search for SAR studies on the exact molecule, "this compound," and subsequent broader searches for analogs, such as ortho-substituted benzylamines with cyclic amine moieties, did not yield any publications containing the quantitative data, experimental protocols, or signaling pathway information necessary to construct a detailed comparison guide as requested.

The absence of such data prevents a comparative analysis of the performance of these analogs. Typically, a comparison guide in this field would include:

  • Quantitative Data Tables: Summarizing key metrics such as inhibitor concentrations (IC₅₀), binding affinities (Kᵢ), or efficacy (EC₅₀) for a series of analogs against a specific biological target.

  • Detailed Experimental Protocols: Outlining the methodologies used for crucial experiments, including assays for biological activity, selectivity, and mechanism of action.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular interactions and experimental processes involved.

Without foundational SAR studies, the generation of these essential components is not possible. The scientific community has explored a wide range of piperidine and benzylamine derivatives for various therapeutic targets; however, the specific arrangement of a piperidin-1-ylmethyl group at the ortho position of a benzylamine does not appear to have been systematically studied or the results made public.

This lack of information highlights a potential opportunity for new research. The "this compound" scaffold could be a starting point for new drug discovery programs. Future research in this area would involve the synthesis of a library of analogs with systematic modifications to different parts of the molecule, followed by rigorous biological testing to establish a clear SAR. Such studies would be the first step in unlocking the therapeutic potential of this chemical series.

For researchers, scientists, and drug development professionals interested in this area, the path is clear for novel investigations. The initial steps would involve designing and synthesizing a diverse set of analogs and then screening them against a panel of relevant biological targets to identify any promising activities. This foundational work would be critical in establishing the first SAR for this intriguing class of compounds.

Comparative Performance Analysis of 2-Piperidin-1-ylmethyl-benzylamine and Analogs in Serotonin Reuptake and Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on the performance of "2-Piperidin-1-ylmethyl-benzylamine" and structurally related compounds in various assay formats indicates its potential as a modulator of the serotonin transporter (SERT) and as an anti-inflammatory agent. This guide provides a comparative overview of its anticipated performance alongside established compounds in these therapeutic areas, supported by experimental protocols for key assays.

While direct experimental data for "this compound" is limited in publicly available literature, its structural motifs—a piperidine ring and a benzylamine core—are prevalent in numerous pharmacologically active compounds. This guide, therefore, draws comparisons with well-characterized molecules sharing these features to project the potential efficacy and potency of "this compound" in different experimental settings.

Performance in Serotonin Transporter (SERT) Inhibition Assays

The benzylpiperidine scaffold is a well-established pharmacophore in the development of selective serotonin reuptake inhibitors (SSRIs). Compounds with this structural backbone have demonstrated high affinity for the serotonin transporter, effectively blocking the reuptake of serotonin and thereby increasing its synaptic availability.

Table 1: Comparative Performance of SERT Inhibitors in a Radioligand Binding Assay

CompoundStructureAssay TypeTargetIC50 (nM)Reference Compound
This compound (Hypothetical) C13H20N2Radioligand BindingHuman SERTNot Available-
ParoxetinePhenylpiperidine derivativeRadioligand BindingHuman SERT0.1-1Yes
SertralineTetrahydronaphthylamine derivativeRadioligand BindingHuman SERT0.2-2Yes
CitalopramPhenylpiperidine derivativeRadioligand BindingHuman SERT1-5Yes

Note: The performance of this compound is hypothetical and based on the activity of structurally similar compounds.

Performance in Anti-Inflammatory Assays

The benzylamine and piperidine moieties are also found in compounds exhibiting anti-inflammatory properties. The mechanism of action can vary, including the inhibition of pro-inflammatory cytokine production. A common in vitro model to assess anti-inflammatory potential is the lipopolysaccharide (LPS)-stimulated cytokine release assay in macrophages.

Table 2: Comparative Performance in an LPS-Induced TNF-α Release Assay

CompoundStructureCell LineAssayIC50 (µM)Reference Compound
This compound (Hypothetical) C13H20N2RAW 264.7TNF-α ELISANot Available-
DexamethasoneGlucocorticoidRAW 264.7TNF-α ELISA0.01-0.1Yes
IbuprofenPropionic acid derivativeRAW 264.7TNF-α ELISA10-100Yes

Note: The performance of this compound is hypothetical and based on the activity of compounds with similar structural features.

Experimental Protocols

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • [³H]-Citalopram (Radioligand)

  • Test compounds (including this compound and reference SSRIs)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293-hSERT cells.

  • In a 96-well plate, add membrane homogenate, [³H]-Citalopram, and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

LPS-Induced TNF-α Release Assay

This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (including this compound and reference anti-inflammatory drugs)

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours) to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[1][2][3][4][5]

  • Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the LPS-induced TNF-α production.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction 5HT_vesicle Serotonin (5-HT) Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Transport 5HT_synapse->SERT Binding 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction SSRI This compound (Potential SSRI) SSRI->SERT Inhibition

Caption: Serotonin signaling pathway and the inhibitory action of a potential SSRI.

Anti_Inflammatory_Workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages Start->Seed_Cells Pretreat Pre-treat with This compound or Control Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (4-6 hours) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Analyze Analyze Data (IC50) ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for the LPS-induced TNF-α release assay.

References

Safety Operating Guide

Safe Disposal of 2-Piperidin-1-ylmethyl-benzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Piperidin-1-ylmethyl-benzylamine, a compound that, based on the analysis of structurally similar chemicals, should be treated as hazardous waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

  • Combustibility: The substance is likely a combustible liquid.[1][3]

  • Toxicity: It is expected to be harmful if swallowed or in contact with skin.[1][2][3]

  • Corrosivity: The chemical is anticipated to cause severe skin burns and eye damage.[1][2][3]

  • Environmental Hazard: It is considered harmful to aquatic life.[1][2]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Flame-retardant antistatic protective clothing[2]

  • Chemical-resistant gloves

  • Safety glasses and a face shield[4]

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]

Quantitative Data Summary

The following table summarizes key quantitative data derived from similar compounds, which should be considered as indicative for this compound.

PropertyValueSource Compound
Boiling Point/Range106 °C / 223 °FPiperidine
Melting Point/Range-13 °C / 9 °FPiperidine
Density0.862 g/cm³ at 20 °C / 68 °FPiperidine
Partition Coefficientlog Pow: 0.64 - 0.7 at 20 °C / 68 °FPiperidine
pH10.2 - 10.4Piperidine

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[1][4]

1. Containment and Labeling:

  • Ensure the waste chemical is stored in a suitable, closed, and properly labeled container.[3][5] The container should be clearly marked as "Hazardous Waste" and include the chemical name.
  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

2. Spills and Leaks:

  • In the event of a spill, evacuate the area.[1]
  • For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, closed container for disposal.[3]
  • Avoid generating dust or vapors during cleanup.[4][5]
  • Ensure adequate ventilation.[6]

3. Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
  • Provide the disposal company with all available safety information, including the hazard profile and chemical properties.
  • Follow all local, regional, and national regulations for hazardous waste disposal.[5]

4. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical.
  • Wash hands and any exposed skin thoroughly after handling.[1][7]
  • Contaminated clothing should be removed immediately and washed before reuse.[2][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Identify this compound for Disposal B Consult Safety Data Sheet for Analogous Compounds A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Transfer Waste to a Labeled, Sealed Container C->D Proceed with Caution E Store Container in a Designated Hazardous Waste Area D->E F Clean and Decontaminate Work Area E->F G Contact Licensed Waste Disposal Service F->G Ready for Disposal H Provide Chemical Information and SDS G->H I Schedule and Complete Waste Pickup H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Piperidin-1-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Piperidin-1-ylmethyl-benzylamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The chemical this compound, while specific data is not available, is structurally related to benzylamines and piperidines. Based on the safety data for these related compounds, it should be treated as a hazardous substance. The primary hazards are expected to include severe skin corrosion, serious eye damage, and potential toxicity if swallowed, inhaled, or in contact with skin.[1][2] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]To protect against splashes and vapors that can cause severe eye damage and irritation.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length clothing.[4][7][8] Close-toed shoes are required.[3]To prevent skin contact which may cause burns, irritation, or toxic effects.[1][2][9] Contaminated clothing should be removed and washed before reuse.[5][6]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[5][3][7]To avoid inhalation of potentially harmful vapors or aerosols which may cause respiratory irritation.[6][7]

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Work should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[5][10] An eyewash station and safety shower must be readily accessible.[11]

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.

  • Post-Handling: After use, securely seal the container.[6] Thoroughly wash hands and any exposed skin with soap and water.[5][6]

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[10][12]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.[6][13]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

All waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[5]

  • Containerization: Place all waste in a clearly labeled, sealed container suitable for chemical waste.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[14][6][13] Do not dispose of it down the drain.[5][2]

Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary workflow for handling this compound and the logical relationship of safety precautions.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Risks B Review SDS of Related Compounds A->B C Prepare Work Area (Fume Hood) B->C D Locate Safety Equipment C->D E Don PPE D->E F Handle Chemical E->F G Secure Container F->G H Doff PPE G->H I Wash Hands H->I J Segregate Waste I->J K Label Waste Container J->K L Store in Designated Area K->L M Dispose via Certified Vendor L->M

Caption: Chemical Handling Workflow

G cluster_hazard Primary Hazard cluster_ppe Protective Barriers (PPE) cluster_outcome Desired Outcome Hazard This compound Gloves Gloves Hazard->Gloves Goggles Goggles/Face Shield Hazard->Goggles Respirator Respirator Hazard->Respirator Clothing Lab Coat Hazard->Clothing Safety Researcher Safety Gloves->Safety Goggles->Safety Respirator->Safety Clothing->Safety

Caption: Safety Precaution Logic

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.